molecular formula C2H7O3PS B10758872 Dimethyl phosphorothioate CAS No. 59401-04-6

Dimethyl phosphorothioate

カタログ番号: B10758872
CAS番号: 59401-04-6
分子量: 142.12 g/mol
InChIキー: WWJJVKAEQGGYHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl thiophosphate is a pivotal organothiophosphate compound of significant interest in chemical and biochemical research. Its primary value lies in its role as a key synthetic intermediate and a fundamental building block for the preparation of more complex organophosphate esters, including certain pesticides and their oxygen analogs (oxons). Researchers utilize dimethyl thiophosphate to study the structure-activity relationships of organophosphorus compounds, particularly their interaction with acetylcholinesterase and other serine hydrolases. The mechanism of action for its derived active metabolites often involves the phosphorylation of the serine hydroxyl group in the enzyme's active site, leading to enzyme inhibition. This property makes it an essential reference standard and precursor in toxicological studies, environmental fate analysis of thiophosphate contaminants, and the development of novel catalytic systems or metal-chelating agents. As a model compound, it provides critical insights into the metabolic activation (desulfuration) pathways of phosphorothioate pesticides and their environmental persistence. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

hydroxy-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJJVKAEQGGYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23754-87-2 (hydrochloride salt), 28523-79-7 (potassium salt), 40633-14-5 (ammonium salt)
Record name O,O-Dimethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10858736
Record name O,O-Dimethylthiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-38-5, 59401-04-6
Record name Dimethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O-Dimethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059401046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Dimethylthiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-DIMETHYL THIOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM8HRE9WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

chemical and physical properties of O,O-dimethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O-dimethyl phosphorothioate (B77711) is an organophosphorus compound with significant relevance in various scientific fields. It is recognized as a metabolite of several major organophosphate pesticides and is an intermediate in the synthesis of other agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and biological activity, with a focus on its role as an acetylcholinesterase inhibitor.

Chemical and Physical Properties

O,O-dimethyl phosphorothioate, with the CAS number 1112-38-5, is a colorless to pale yellow liquid with a faint odor.[1][2] It is soluble in many organic solvents but has limited solubility in water.[2]

Table 1: Physical and Chemical Properties of O,O-dimethyl phosphorothioate

PropertyValueReference(s)
Molecular Formula C₂H₇O₃PS[3]
Molecular Weight 142.11 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Vapor Pressure 0.421 mmHg at 25 °C[4]
Refractive Index 1.439[5]
Solubility Soluble in organic solvents, limited solubility in water[2]

Spectroscopic Data

The structural characterization of O,O-dimethyl phosphorothioate is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for O,O-dimethyl phosphorothioate

Spectrum TypeKey Peaks/Signals and AssignmentsReference(s)
¹H NMR Data not available in sufficient detail in the search results.
¹³C NMR Spectral data available on PubChem.[6]
³¹P NMR Spectral data available on PubChem.[6]
Infrared (IR) P-S stretching mode has a frequency of about 630 cm⁻¹; Angle bending mode involving the sulfur atom has a frequency of about 440 cm⁻¹.[4][7]

Synthesis of O,O-dimethyl phosphorothioate

Several synthetic routes for O,O-dimethyl phosphorothioate and related compounds have been described. One common method involves the reaction of phosphorus trichloride (B1173362) with methanol (B129727), followed by the addition of sulfur.

General Experimental Protocol for Synthesis

A detailed experimental protocol for the direct synthesis of O,O-dimethyl phosphorothioate was not explicitly found in the search results. However, a general procedure can be inferred from the synthesis of a related compound, O,O-dimethyl phosphoramidothioate.[8]

Workflow for a potential synthesis route:

G PCl3 Phosphorus Trichloride intermediate1 Trimethyl Phosphite (B83602) PCl3->intermediate1 + Methanol MeOH Methanol S Sulfur NH3 Ammonia (B1221849) (for related compounds) intermediate2 O,O-dimethyl phosphorus monochloride intermediate1->intermediate2 + PCl3 intermediate3 O,O-dimethylphosphoryl thiochloride intermediate2->intermediate3 + Sulfur product O,O-dimethyl phosphorothioate intermediate3->product + Hydrolysis/further reaction

Caption: Potential synthesis workflow for O,O-dimethyl phosphorothioate.

Detailed Methodology (based on related synthesis): [8][9][10]

  • Formation of Trimethyl Phosphite: Phosphorus trichloride is reacted with anhydrous methanol in the presence of a solvent (e.g., benzene) and an acid scavenger (e.g., triethylamine).

  • Formation of O,O-dimethyl phosphorus monochloride: The resulting trimethyl phosphite is then reacted with phosphorus trichloride at a controlled temperature (20-100 °C).

  • Sulfurization: Sulfur is added to the O,O-dimethyl phosphorus monochloride to yield O,O-dimethylphosphoryl thiochloride.

  • Final Product Formation: The O,O-dimethylphosphoryl thiochloride is then likely hydrolyzed to yield O,O-dimethyl phosphorothioate. Note: For the synthesis of the related phosphoramidothioate, ammonia is used in this final step.

Biological Activity and Signaling Pathways

O,O-dimethyl phosphorothioate is primarily known for its role as a metabolite of organophosphate pesticides and its inhibitory action on acetylcholinesterase (AChE).[2]

Acetylcholinesterase Inhibition

Organophosphate compounds, including O,O-dimethyl phosphorothioate, act as inhibitors of acetylcholinesterase. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[11][12][13]

G cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate NerveImpulse Nerve Impulse Transmission Receptor->NerveImpulse Activates DMPO O,O-dimethyl phosphorothioate DMPO->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by O,O-dimethyl phosphorothioate.

Metabolism

O,O-dimethyl phosphorothioate is a known metabolite of several organophosphate pesticides, such as dimethoate. The metabolic pathways of organophosphates generally involve bioactivation through oxidative desulfuration by cytochrome P450 enzymes, which converts the phosphorothionate to the more potent oxon form. Detoxification can occur through dearylation to form dialkyl thiophosphates or further hydrolysis to dialkyl phosphates.[14][15]

G OP Organophosphate Pesticide (e.g., Dimethoate) DMPO O,O-dimethyl phosphorothioate (Metabolite) OP->DMPO Metabolism Oxon Oxon Metabolite (More Toxic) DMPO->Oxon CYP450 (Bioactivation) Detox Detoxified Products (e.g., Dialkyl phosphates) DMPO->Detox Hydrolysis/Dearylation (Detoxification) Excretion Excretion Detox->Excretion

Caption: General metabolic fate of O,O-dimethyl phosphorothioate.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

The inhibitory activity of O,O-dimethyl phosphorothioate on acetylcholinesterase can be determined using a colorimetric method, often referred to as the Ellman's assay.[10][15][16]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • O,O-dimethyl phosphorothioate (test inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of AChE in phosphate buffer.

  • Prepare various concentrations of O,O-dimethyl phosphorothioate in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (typically <1%).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution to the wells.

  • Initiate the reaction by adding the AChE solution.

  • Add the acetylthiocholine substrate to start the enzymatic reaction.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

G Prepare_Reagents Prepare Reagents (AChE, Substrate, DTNB, Inhibitor) Plate_Setup Set up 96-well Plate (Buffer, DTNB, Inhibitor) Prepare_Reagents->Plate_Setup Add_Enzyme Add AChE Plate_Setup->Add_Enzyme Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for an Acetylcholinesterase Inhibition Assay.

Safety and Handling

O,O-dimethyl phosphorothioate is an organophosphorus compound and should be handled with appropriate safety precautions. It is considered toxic if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[5] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area or under a fume hood.[5] In case of exposure, follow standard first-aid procedures and seek medical attention.[1]

Conclusion

O,O-dimethyl phosphorothioate is a chemically and biologically significant molecule. Its properties as a metabolite of common pesticides and its mechanism of action as an acetylcholinesterase inhibitor make it an important subject of study for toxicologists, environmental scientists, and drug development professionals. This guide has summarized the key technical information available, providing a foundation for further research and application. Further studies are warranted to fully elucidate its physical properties, refine synthetic protocols, and detail its specific metabolic pathways in various organisms.

References

isomers of dimethyl phosphorothioate and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Dimethyl Phosphorothioate (B77711)

Introduction

Dimethyl phosphorothioate exists in two primary isomeric forms: O,O-dimethyl phosphorothioate and O,S-dimethyl phosphorothioate. These isomers, while structurally similar, exhibit significant differences in their chemical, physical, and toxicological properties. They are of considerable interest to researchers and drug development professionals, particularly due to their prevalence as impurities in commercial organophosphorus insecticides and their varying biological activities.[1] O,O-dimethyl phosphorothioate is also a known metabolite of organophosphate pesticides like dimethoate (B1670662) and phosmet, making it a key biomarker for assessing pesticide exposure. This guide provides a comprehensive overview of the synthesis, properties, and analysis of these isomers, with a focus on their distinct characteristics.

The Isomers: Structures and Nomenclature

The two principal isomers arise from the different placement of the sulfur and oxygen atoms around the central phosphorus atom.

  • O,O-dimethyl phosphorothioate: In this thione isomer, the sulfur atom is double-bonded to the phosphorus (P=S), and both methyl groups are attached via oxygen atoms.

  • O,S-dimethyl phosphorothioate: In this thiolate isomer, the oxygen atom is double-bonded to the phosphorus (P=O), with one methyl group attached via an oxygen atom and the other via a sulfur atom.

Figure 1: Chemical structures of the two primary isomers.

Synthesis of Isomers

The synthesis of each isomer requires specific strategic approaches to ensure the desired connectivity of the atoms.

Synthesis of O,O-dimethyl phosphorothioate

The O,O-dimethyl isomer can be prepared through a multi-step process starting from phosphorus trichloride (B1173362) (PCl₃).

  • Step 1: Formation of Trimethyl Phosphite (B83602): Phosphorus trichloride is reacted with anhydrous methanol (B129727) in the presence of a solvent like benzene (B151609) and an acid-binding agent such as triethylamine.

  • Step 2: Generation of O,O-dimethyl phosphorus monochloride: The resulting trimethyl phosphite is then reacted with phosphorus trichloride.

  • Step 3: Sulfurization: Sulfur is added to the O,O-dimethyl phosphorus monochloride to yield O,O-dimethylphosphoryl thiochloride.

  • Step 4: Ammonolysis: The final product, O,O-dimethyl phosphorothioate, is generated by reacting the thiochloride intermediate with ammonia (B1221849) water.

A similar patented process describes reacting thiophosphoryl chloride (PSCl₃) with methanol to form O-methyl phosphorodichloridothioate, which is then reacted with methyl lye to produce O,O-dimethyl phosphorochloridothioate.

Synthesis of O,S-dimethyl phosphorothioate

The O,S-isomer is often synthesized via the isomerization of the O,O-dimethyl isomer. This can be achieved through a dealkylation-alkylation process.[1] Commercial production can also involve the isomerization of O,O-dimethyl phosphoramidothioate in the presence of a catalyst like dimethyl sulfate (B86663) at controlled temperatures (35°C to 45°C).

synthesis_workflow PCl3 PCl₃ + Methanol TMP Trimethyl Phosphite PCl3->TMP Triethylamine DMPC O,O-dimethyl phosphorus monochloride TMP->DMPC + PCl₃ DMPTC O,O-dimethylphosphoryl thiochloride DMPC->DMPTC + Sulfur OODMPT O,O-dimethyl phosphorothioate DMPTC->OODMPT + NH₃·H₂O Isomerization Dealkylation-Alkylation (Isomerization) OODMPT->Isomerization OSDMPT O,S-dimethyl phosphorothioate Isomerization->OSDMPT

Figure 2: General synthetic workflow for this compound isomers.

Physicochemical and Spectroscopic Properties

The distinct structural arrangements of the isomers lead to different physical and spectroscopic characteristics, which are crucial for their identification and separation.

PropertyO,O-dimethyl phosphorothioateO,S-dimethyl phosphorothioateReference(s)
Molecular Formula C₂H₇O₃PSC₂H₇O₃PS[2]
Molecular Weight 142.12 g/mol 141.11 g/mol [2]
Appearance Colorless to pale yellow liquid-[3]
³¹P NMR Shift ~68-70 ppm (relative standard)~28-30 ppm (shifted ~40 ppm upfield)[1]

Table 1: Comparative Properties of this compound Isomers.

Experimental Protocols

Characterization by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a definitive technique for distinguishing between the thione and thiolate isomers due to their significantly different chemical shifts.

  • Sample Preparation: Dissolve a known quantity of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a phosphorus probe.

  • Data Acquisition: Acquire the ³¹P NMR spectrum with appropriate parameters (e.g., pulse width, relaxation delay). 85% H₃PO₄ is typically used as an external standard.

  • Analysis: The O,S-isomer (thiolate) is consistently observed to be shifted approximately 40 ppm upfield relative to the O,O-isomer (thione).[1]

Separation by Reverse-Phase High-Performance Liquid Chromatography (RPHPLC)

RPHPLC is an effective method for separating the two isomers.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of methanol and water is effective for separation.[1] For more complex separations, such as with phosphorothioate oligonucleotides, an ion-pairing agent like tributylamine (B1682462) (TBuAA) in an acetonitrile/water mobile phase can be used.[4]

  • Detection: UV detection is commonly employed. For enhanced specificity and identification, mass spectrometry (MS) can be coupled with the HPLC system.[4]

  • Elution Profile: The O,S-isomer is generally less retained and elutes before the O,O-isomer in methanol-water mixtures.[1]

Analysis by Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS)

For complex mixtures, such as in modified oligonucleotides for gene therapy, advanced techniques are required to separate constitutional isomers and stereoisomers.

  • Methodology: This innovative method combines endonuclease digestion of the larger molecule (e.g., sgRNA) with ion pairing reversed-phase liquid chromatography coupled to cyclic ion mobility mass spectrometry (IPRP-LC/cIMS).[5][6]

  • Separation Principle: The technique separates isomers based not only on their retention time and mass-to-charge ratio but also on their shape and size through ion mobility.[5][7]

  • Quantification: A two-step method is used where ion abundance is extracted first from the LC/MS chromatogram and then from the LC/cIMS two-dimensional mobiligram, allowing for accurate quantification of each isomer.[5][6]

Toxicological Properties and Biological Activity

The most significant difference between the isomers lies in their toxicity, primarily driven by their potency as cholinesterase inhibitors.

IsomerAnticholinesterase Potency (Rat Brain)Toxicological NotesReference(s)
O,O-dimethyl phosphorothioate LowParent compound, often less toxic.[1]
O,S-dimethyl phosphorothioate High (kᵢ values ~1000-fold lower than the O,O-isomer)Significantly more potent inhibitor. Isomerization can dramatically increase toxicity.[1]
O,O,S-Trimethyl phosphorothioate HighA common, highly toxic impurity in organophosphorus insecticides. Causes delayed mortality in rats at doses as low as 15 mg/kg.[8][8]

Table 2: Comparative Toxicity of this compound Isomers and a Related Impurity.

The primary mechanism of acute toxicity for these organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in neurotoxic effects.

Figure 3: Cholinergic synapse disruption by O,S-dimethyl phosphorothioate.

Conclusion

The isomers of this compound, particularly the O,O- and O,S- forms, provide a clear example of how subtle structural changes can lead to profound differences in chemical and biological properties. The significantly higher toxicity of the O,S-isomer highlights the critical importance of isomeric purity in commercial products, especially in the agrochemical and pharmaceutical industries. Accurate identification and quantification, achieved through robust analytical methods like ³¹P NMR and advanced LC-MS techniques, are essential for ensuring the safety and efficacy of products containing phosphorothioate moieties. For researchers in drug development, understanding the structure-activity relationship of these isomers is crucial, especially in the context of designing phosphorothioate oligonucleotides where chirality and isomeric composition can impact therapeutic outcomes and toxicological profiles.[9][10]

References

The Role of Dimethyl Phosphorothioate as a Pesticide Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) pesticides are a major class of insecticides used globally in agriculture and public health.[1] While effective, their use raises concerns due to potential toxicity to non-target organisms, including humans.[1] Following exposure, OP pesticides are rapidly metabolized in the body.[2] Dimethyl phosphorothioate (B77711) (DMTP) is a key metabolite of several widely used organophosphate pesticides, including malathion (B1675926) and dimethoate.[3] As such, DMTP serves as a crucial biomarker for assessing human exposure to these compounds.[3] This technical guide provides an in-depth overview of the formation, analysis, and toxicological significance of dimethyl phosphorothioate.

Metabolic Formation of this compound

The biotransformation of organophosphate pesticides is a complex process primarily occurring in the liver.[2] Thiono-organophosphates, which contain a phosphorus-sulfur double bond (P=S), undergo metabolic activation and detoxification reactions mediated by cytochrome P450 (CYP) enzymes.[4]

The formation of this compound from parent pesticides like malathion involves several key pathways:

  • Oxidative Desulfuration: This is an activation pathway where CYP enzymes replace the sulfur atom with an oxygen atom, converting the parent pesticide into its more toxic oxon analog (e.g., malathion to malaoxon).[5]

Metabolic_Pathway cluster_parent Parent Organophosphate Pesticide (e.g., Malathion) cluster_activation Activation Pathway cluster_detoxification Detoxification Pathways Parent_OP Malathion (Thiono-form) Malaoxon Malaoxon (Oxon-form) Parent_OP->Malaoxon CYP450 (Oxidative Desulfuration) DMTP This compound (DMTP) Parent_OP->DMTP Hydrolysis (Esterases) Other_Metabolites Other Carboxylic Acid Metabolites Parent_OP->Other_Metabolites Hydrolysis (Carboxylesterases) Malaoxon->DMTP Hydrolysis

Metabolic pathways of a parent organophosphate pesticide leading to DMTP.

Analytical Methodologies for DMP Detection

Accurate and sensitive analytical methods are essential for the quantification of this compound in biological and environmental matrices. The most common biological matrix for assessing exposure is urine.[7] Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the gold standards for this purpose.[8]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples [7][9]

This protocol is a common and effective method for extracting dialkyl phosphates from urine.[7]

  • Objective: To isolate and concentrate DMP and other dialkyl phosphates from the urine matrix.

  • Materials:

    • Urine sample (e.g., 1-2 mL)

    • Internal standard solution (e.g., Dibutyl phosphate (B84403) - DBP)[10]

    • Diethyl ether and ethyl acetate (B1210297) (extraction solvents)[9]

    • Magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) (salting-out agents)[9]

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette a known volume of urine into a centrifuge tube.

    • Spike the sample with an internal standard to correct for matrix effects and extraction efficiency.

    • Add the extraction solvents (e.g., a mixture of diethyl ether and ethyl acetate).[9]

    • Add MgSO₄ and NaCl to facilitate phase separation.[9]

    • Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [10]

  • Objective: To separate, identify, and quantify DMP in the prepared extract.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) or Ultra-Fast Liquid Chromatograph (UFLC)[7]

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[9]

  • Typical Conditions:

    • Chromatographic Column: A reverse-phase C18 column (e.g., Inertsil ODS3) is commonly used.[10]

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with a small amount of formic acid and methanol (B129727) or acetonitrile).

    • Ionization Mode: Negative electrospray ionization (ESI-) is typically employed for dialkyl phosphates.[9]

    • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode.[10] This involves selecting the precursor ion (the molecular ion of DMP) and then monitoring for specific product ions that are formed after fragmentation in the mass spectrometer. This provides high selectivity and sensitivity.

Experimental_Workflow Sample_Collection Urine Sample Collection Internal_Standard Spiking with Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Analytical workflow for the determination of DMTP in urine.

Quantitative Data on DMP Occurrence

The presence of this compound in human urine is a direct indicator of exposure to its parent organophosphate pesticides. Levels can vary significantly depending on factors such as occupation, diet, and proximity to agricultural areas.

MatrixAnalyteConcentration Range (ng/mL or µg/L)Parent Pesticide(s)Geographical LocationReference
Human UrineDimethylthiophosphate (DMTP)Median up to 0.78 nmol/mg creatinineAzinphos-methylNot Specified[11]
Human UrineSix Dialkyl Phosphates (including DMTP)LOQ: 2 µg/LVarious OrganophosphatesNot Specified[10]
Human UrineSix Dialkyl Phosphates (including DMTP)LOQ: 0.50 ng/mLVarious OrganophosphatesNot Specified[9]
Human UrineSix Dialkyl Phosphates (including DMTP)LOD: 0.0201 - 0.0697 ng/mLVarious OrganophosphatesNot Specified[7]
Human UrineO,S-Dimethyl Hydrogen Phosphorothioate (O,S-DMPT)LOQ: 0.02 ppmMethamidophos (B33315)Not Specified[12][13]
Human HairDimethylthiophosphate (DMTP)LOD: 0.02 - 0.10 ng/mgVarious OrganophosphatesNot Specified[14]

LOQ: Limit of Quantification, LOD: Limit of Detection

Toxicological Significance of DMP

While this compound itself is considered to have low toxicity, its presence is a surrogate for exposure to the parent organophosphate pesticides, which are potent neurotoxins.[15] The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[16][17]

Mechanism of Action: Acetylcholinesterase Inhibition
  • Normal Synaptic Transmission: The neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a nerve signal. AChE then rapidly hydrolyzes ACh into acetate and choline, terminating the signal.

  • Organophosphate Inhibition: The active oxon metabolites of organophosphate pesticides bind to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme.[18] This inactivation of AChE is effectively irreversible.[17]

  • Cholinergic Crisis: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of cholinergic receptors.[16][19] This overstimulation results in a range of symptoms known as a cholinergic crisis, which can include muscle weakness, paralysis, respiratory failure, and in severe cases, death.[19][20]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Organophosphate Inhibition ACh_Release Acetylcholine (ACh) Released Receptor_Binding ACh Binds to Receptors ACh_Release->Receptor_Binding AChE_Action AChE Hydrolyzes ACh ACh_Release->AChE_Action ACh Signal_Propagation Nerve Signal Propagation Receptor_Binding->Signal_Propagation Signal_Propagation->AChE_Action leads to Signal_Termination Signal Termination AChE_Action->Signal_Termination AChE_Inhibited AChE is Inhibited AChE_Action->AChE_Inhibited blocks OP_Metabolite Active OP Metabolite (e.g., Malaoxon) OP_Metabolite->AChE_Inhibited ACh_Accumulation ACh Accumulates AChE_Inhibited->ACh_Accumulation Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Cholinergic_Crisis Cholinergic Crisis Overstimulation->Cholinergic_Crisis

Signaling pathway of acetylcholinesterase (AChE) inhibition by organophosphates.

Toxicity of Parent Organophosphates

The following table provides acute oral LD50 values for common parent organophosphates that metabolize to this compound, illustrating their high toxicity.

PesticideAcute Oral LD50 (rats, mg/kg)
Malathion885 - 2800
Dimethoate235 - 600
Methyl Parathion6 - 25
Fenitrothion250 - 800

Data compiled from various toxicological sources.

Conclusion

This compound is a metabolite of significant interest in the fields of toxicology, environmental science, and public health. Its detection and quantification in biological samples provide a reliable measure of human exposure to a range of widely used organophosphate pesticides. While DMTP itself is not highly toxic, its presence indicates exposure to parent compounds that can cause severe neurotoxicity through the inhibition of acetylcholinesterase. Understanding the metabolic pathways, analytical methodologies, and toxicological implications of DMTP is crucial for assessing health risks, developing regulatory guidelines, and ensuring the safe use of organophosphate pesticides.

References

An In-depth Technical Guide to the Synthesis and Characterization of O,S-Dimethyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of O,S-dimethyl phosphorothioate (B77711), a molecule of interest in various chemical and biological research areas, including drug development. This document details the synthetic pathways, experimental protocols, and analytical characterization of this organophosphorus compound.

Synthesis of O,S-Dimethyl Phosphorothioate

The primary route for the synthesis of O,S-dimethyl phosphorothioate is through the isomerization of its corresponding O,O-dimethyl phosphorothioate isomer. This process typically involves a dealkylation-alkylation reaction sequence or a catalyzed thermal rearrangement.

Isomerization of O,O-Dimethyl Phosphorothioate Compounds

A common method for preparing O,S-dimethyl phosphorothioates involves the isomerization of O,O-dimethyl phosphorothioate precursors. This conversion can be achieved through a stepwise dealkylation-alkylation process, with reported yields in the range of 58-76%. The isomerization can also be catalyzed by reagents such as the dimethyl ester of sulfuric acid or a methyl ester of an organic sulfonic acid, with reactions occurring at temperatures between 20°C and 100°C.[1]

A patented process describes the isomerization of O,O-dimethyl phosphoramidothioate in the presence of a catalyst at a temperature of approximately 35°C to 45°C. The reaction time for this isomerization can range from 1 to 7 hours.[1]

Reaction Scheme for the Isomerization of a Generic O,O-Dimethyl Phosphorothioate:

G cluster_0 Isomerization Reaction start O,O-Dimethyl Phosphorothioate intermediate [Transition State/Intermediate] start->intermediate Heat / Catalyst end O,S-Dimethyl Phosphorothioate intermediate->end G cluster_workflow Synthesis and Purification Workflow A Reactant Preparation: O,O-dimethyl phosphorothioate + Catalyst in Solvent B Isomerization Reaction: Heating under Inert Atmosphere A->B C Reaction Monitoring: ³¹P NMR / HPLC B->C D Workup: Solvent Evaporation C->D Reaction Complete E Purification: Vacuum Distillation or Column Chromatography D->E F Characterization: NMR, MS, HPLC E->F G cluster_analysis Analytical Confirmation Pathway A Initial Synthesis Product B ³¹P NMR Analysis (Confirm Isomerization) A->B D HPLC Analysis (Purity Assessment & Isomer Separation) A->D C ¹H & ¹³C NMR Analysis (Structural Elucidation) B->C E MS Analysis (Molecular Weight Confirmation) C->E F Confirmed O,S-Dimethyl Phosphorothioate D->F Purity Confirmed E->F Structure Confirmed

References

An In-depth Technical Guide to the Biochemical Pathways Involving Dimethyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phosphorothioate (B77711) (DMPT) is a key metabolite of numerous organophosphate (OP) pesticides. As a biomarker for OP exposure, understanding its formation, subsequent metabolic fate, and potential interactions with cellular pathways is critical for toxicology, drug development, and human health risk assessment. This technical guide provides a comprehensive overview of the biochemical pathways involving DMPT, from its generation from parent OP compounds to its potential downstream effects. This document details the enzymatic processes, presents quantitative data, outlines experimental methodologies, and visualizes the involved pathways.

Formation of Dimethyl Phosphorothioate: Metabolism of Parent Organophosphates

DMPT is not typically an active ingredient in commercial products but is rather a product of the metabolism of OP pesticides containing a this compound moiety. The biotransformation of these parent compounds is a complex process primarily occurring in the liver, involving both activation and detoxification pathways.

Phase I Metabolism: The Role of Cytochrome P450s

The initial metabolism of phosphorothioate OP pesticides is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions can lead to either bioactivation (oxidative desulfuration) or detoxification (dearylation).

  • Oxidative Desulfuration (Bioactivation): This process involves the conversion of the P=S (thion) group to a P=O (oxon) group, resulting in a much more potent inhibitor of acetylcholinesterase (AChE).[1][2]

  • Dearylation (Detoxification): This pathway involves the cleavage of the ester bond linking the phosphate (B84403) group to the aromatic leaving group, leading to the formation of DMPT and a corresponding phenol (B47542) derivative.[3]

Several human CYP isoforms have been identified as key players in the metabolism of parent OPs that produce DMPT. These include CYP2B6, CYP2C19, CYP1A2, and CYP3A4.[3][4][5] The balance between the activation and detoxification pathways is a crucial determinant of the overall toxicity of the parent OP.

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, or for the parent compound itself, conjugation reactions can occur, primarily with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). This process generally leads to the formation of more water-soluble and readily excretable products.

Biochemical Pathways Directly Involving this compound

Once formed, DMPT is a relatively stable metabolite that can be excreted in the urine.[6] However, it can also be a substrate for further, albeit limited, biochemical transformations and may interact with cellular components.

Excretion

DMPT is a major urinary metabolite of many OP pesticides and is often used as a biomarker of exposure.[6] Its excretion can be biphasic, with a fast initial rate followed by a slower elimination phase.[6]

Potential for Further Metabolism

While primarily an end-product destined for excretion, there is some evidence to suggest that dialkylphosphorothioates like DMPT can be further metabolized, although this is not considered a major pathway.

Interaction with Cellular Signaling Pathways: The Nrf2 Pathway

Recent research has suggested a potential link between OP pesticide metabolites and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress. While direct evidence for DMPT activating this pathway is still emerging, the structural similarities to known Nrf2 activators and the oxidative stress often associated with OP exposure suggest a plausible interaction.

The canonical activation of the Nrf2 pathway involves the dissociation of Nrf2 from its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). Electrophiles and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of parent organophosphates leading to DMPT formation and the properties of DMPT itself.

Parent CompoundCYP IsoformKm (µM)Vmax (nmol/min/nmol P450)Metabolic ReactionReference
Methyl Parathion (B1678463)CYP2B61.259.78Desulfuration (Activation)[3][4]
Methyl ParathionCYP2C191.034.67Desulfuration (Activation)[3][4]
Methyl ParathionCYP1A21.965.14Desulfuration (Activation)[3][4]
Methyl ParathionCYP1A216.81.38Dearylation (Detoxification)[3][4]
Methyl ParathionCYP3A41045.15Dearylation (Detoxification)[3][4]
Diazinon (B1670403)CYP1A13.052.35Desulfuration (Activation)[3][4]
DiazinonCYP2C197.744.14Desulfuration (Activation)[3][4]
DiazinonCYP2B614.835.44Desulfuration (Activation)[3][4]
DiazinonCYP2C195.045.58Dearylation (Detoxification)[3][4]
ParameterValueConditionsReference
Urinary Excretion Half-Time (fast phase)7.5 - 15.4 hUrine concentration > 100 nmol/mg creatinine[6]
Urinary Excretion Half-Time (slow phase)34.7 - 55.4 hUrine concentration 52-95 nmol/mg creatinine[6]
Serum Elimination Half-Time (initial phase)4.1 - 4.7 hFollowing malathion (B1675926) poisoning[6]
Serum Elimination Half-Time (slow phase)53.3 - 69.3 daysFollowing malathion poisoning[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DMPT and its related biochemical pathways.

In Vitro Metabolism of Organophosphates Using Liver Microsomes

This protocol is adapted from studies investigating the CYP-mediated metabolism of OP pesticides.[7][8]

Objective: To determine the kinetic parameters (Km and Vmax) of OP pesticide metabolism by liver microsomes.

Materials:

  • Liver microsomes (human or other species)

  • Parent organophosphate compound

  • HEPES buffer (50 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, and liver microsomes in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the parent organophosphate compound at various concentrations.

  • Start the enzymatic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes, within the linear range of the reaction).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of DMPT and other metabolites.

  • Calculate the reaction velocity at each substrate concentration and determine Km and Vmax using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

Quantification of this compound in Urine by GC-MS

This protocol is based on established methods for the analysis of dialkyl phosphate metabolites in urine.[9][10][11]

Objective: To quantify the concentration of DMPT in urine samples.

Materials:

  • Urine samples

  • Internal standard (e.g., deuterated DMPT)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Organic solvent for extraction (e.g., hexane, diethyl ether)

  • Sodium sulfate (B86663) (for drying)

  • GC-MS system with a suitable column

Procedure:

  • Thaw and vortex urine samples.

  • To a known volume of urine, add the internal standard.

  • Adjust the pH of the urine sample as required by the specific protocol.

  • Perform a liquid-liquid extraction with an appropriate organic solvent.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume under a stream of nitrogen.

  • Add the derivatizing agent (PFBBr) and a catalyst (if necessary) and incubate at an elevated temperature (e.g., 60-75°C) to form the pentafluorobenzyl ester of DMPT.

  • After derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Inject the sample into the GC-MS system. The derivatized DMPT will be separated on the GC column and detected by the mass spectrometer.

  • Quantify the DMPT concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of DMPT.

Nrf2 Reporter Assay

This protocol describes a cell-based assay to screen for compounds that activate the Nrf2 signaling pathway.[12][13][14][15]

Objective: To determine if DMPT can activate the Nrf2 signaling pathway.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-luciferase).

  • Cell culture medium and supplements.

  • DMPT (test compound).

  • Known Nrf2 activator as a positive control (e.g., sulforaphane).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of DMPT and the positive control in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity for each concentration of DMPT relative to the vehicle control. An increase in luciferase activity indicates activation of the Nrf2 pathway.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent OP Parent OP CYP450s CYP450s Parent OP->CYP450s Oxidative Desulfuration DMPT DMPT Parent OP->DMPT Dearylation (Detoxification) Aromatic Leaving Group Aromatic Leaving Group Parent OP->Aromatic Leaving Group Oxon Metabolite Oxon Metabolite CYP450s->Oxon Metabolite Bioactivation AChE Inhibition AChE Inhibition Oxon Metabolite->AChE Inhibition Urinary Excretion Urinary Excretion DMPT->Urinary Excretion DMPT_conj DMPT GST GST DMPT_conj->GST DMPT-GSH Conjugate DMPT-GSH Conjugate GST->DMPT-GSH Conjugate Conjugation GSH GSH GSH->GST Excretion Excretion DMPT-GSH Conjugate->Excretion

Caption: Metabolic pathways of parent organophosphates leading to DMPT.

Start Start Prepare Microsome Reaction Mix Prepare Microsome Reaction Mix Start->Prepare Microsome Reaction Mix Pre-incubate at 37°C Pre-incubate at 37°C Prepare Microsome Reaction Mix->Pre-incubate at 37°C Add Parent OP Add Parent OP Pre-incubate at 37°C->Add Parent OP Initiate with NADPH Initiate with NADPH Add Parent OP->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Supernatant by LC-MS/MS End End Analyze Supernatant by LC-MS/MS->End

Caption: Workflow for in vitro metabolism assay using liver microsomes.

cluster_0 Cytoplasm cluster_1 Nucleus Cytoplasm Cytoplasm Nucleus Nucleus DMPT_Nrf2 DMPT Keap1 Keap1 DMPT_Nrf2->Keap1 Inhibition? Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Release Nrf2_sMaf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE Antioxidant Response Element Nrf2_sMaf->ARE Binding Gene Transcription Gene Transcription ARE->Gene Transcription

Caption: Postulated activation of the Nrf2 signaling pathway by DMPT.

References

A Comparative Toxicological Assessment of O,O-dimethyl phosphorothioate and O,S-dimethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the comparative toxicity of two isomeric organophosphorus compounds: O,O-dimethyl phosphorothioate (B77711) and O,S-dimethyl phosphorothioate. Organophosphorus compounds are a significant class of molecules with widespread applications, including as pesticides and chemical warfare agents. Their toxicity is primarily attributed to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document synthesizes available data on the acute toxicity, mechanism of action, and relevant experimental methodologies for these two isomers, highlighting the substantially greater toxic potential of the O,S-dimethyl isomer. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and comparison.

Introduction

O,O-dimethyl phosphorothioate and O,S-dimethyl phosphorothioate are structural isomers that can occur as impurities in the manufacturing of certain organophosphate pesticides. While structurally similar, the positioning of the sulfur atom significantly influences their toxicological properties. The primary mechanism of toxicity for organophosphates is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. This guide delves into the nuances of toxicity between these two isomers, providing a critical resource for researchers in toxicology, pharmacology, and drug development.

Comparative Toxicity Data

Acute Toxicity

No definitive oral LD50 values for O,O-dimethyl phosphorothioate and O,S-dimethyl phosphorothioate in rats were found in the reviewed literature. However, data for a closely related compound, O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate (Sumithion), is available and provides a point of reference.

CompoundSpeciesRouteLD50 ValueCitation
O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioateRat (male)Oral250 mg/kg
O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioateRat (female)Oral310 mg/kg

A study on the potentiation of malathion (B1675926) toxicity mentioned that certain "dimethylphosphorothioates" were not toxic to rats at oral doses up to 1 g/kg. However, the specific isomers tested were not identified, and this was in the context of their interaction with malathion, not their standalone acute toxicity.

Cholinesterase Inhibition

A critical study directly comparing the anticholinesterase properties of the two isomers revealed a profound difference in their potency.

IsomerTargetInhibition Potency (k_i values)Citation
O,S-dimethyl phosphorothioateRat Brain AChEApproximately 1000-fold more potent than the O,O-isomer
O,O-dimethyl phosphorothioateRat Brain AChESignificantly less potent

This substantial difference in enzyme inhibition strongly suggests that O,S-dimethyl phosphorothioate is significantly more toxic than O,O-dimethyl phosphorothioate . The higher inhibitory constant (k_i) indicates a much greater affinity for and/or rate of phosphorylation of the acetylcholinesterase enzyme.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for both isomers is the inhibition of acetylcholinesterase. This leads to the accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in a cholinergic crisis.

Cholinergic_Toxicity_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphates Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Excess_ACh Excess Acetylcholine Accumulation OP_Isomer O,O- or O,S-dimethyl phosphorothioate OP_Isomer->AChE Inhibition Inhibited_AChE->Excess_ACh Leads to Overstimulation Cholinergic Receptor Overstimulation Excess_ACh->Overstimulation Cholinergic_Crisis Cholinergic Crisis (Toxicity) Overstimulation->Cholinergic_Crisis

Figure 1: Signaling pathway of cholinergic toxicity induced by organophosphate inhibition of acetylcholinesterase.

The difference in toxicity between the O,O- and O,S- isomers likely stems from differences in their metabolic activation and intrinsic reactivity. The O,O-isomer typically requires metabolic desulfuration to its more potent oxygen analog (oxon) to become a strong cholinesterase inhibitor. The O,S-isomer, however, may act as a more direct inhibitor or be more readily converted to a highly reactive species.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (General Protocol)

A standardized protocol, such as the OECD Test Guideline 423 for Acute Oral Toxicity, is typically employed.

Acute_Oral_Toxicity_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats, 5-7 days) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Gavage Administration of Test Substance Fasting->Dosing Observation Observation for Clinical Signs (e.g., 4, 24, 48 hours) Dosing->Observation Daily_Monitoring Daily Monitoring (14 days) Observation->Daily_Monitoring Necropsy Gross Necropsy of all animals Daily_Monitoring->Necropsy Data_Analysis LD50 Calculation (e.g., Probit Analysis) Necropsy->Data_Analysis End End Data_Analysis->End

Figure 2: Generalized workflow for an acute oral toxicity (LD50) study.

Methodology:

  • Animal Selection: Healthy, young adult laboratory animals (e.g., Wistar or Sprague-Dawley rats) of a single sex are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. A range of dose levels is used to determine the dose that is lethal to 50% of the animals.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds on cholinesterase activity.

Cholinesterase_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: AChE, DTNB, Substrate, Test Compound Start->Prepare_Reagents Incubate Incubate AChE with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Substrate (e.g., Acetylthiocholine) Incubate->Add_Substrate Color_Development Color Development: Thiocholine (B1204863) reacts with DTNB Add_Substrate->Color_Development Measure_Absorbance Measure Absorbance at 412 nm Color_Development->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and Ki value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3: Workflow for an in vitro cholinesterase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (from a source such as rat brain homogenate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate (e.g., acetylthiocholine (B1193921) iodide), and various concentrations of the test compounds (O,O- and O,S-dimethyl phosphorothioate).

  • Incubation: The enzyme is pre-incubated with the test compound for a specific period to allow for inhibition to occur.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction. AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

  • Colorimetric Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of the reaction is determined, and the percentage of enzyme inhibition is calculated for each concentration of the test compound. The inhibition constant (k_i) can then be determined from this data.

Discussion and Conclusion

The available evidence strongly indicates that O,S-dimethyl phosphorothioate is a substantially more potent toxicant than its O,O-dimethyl isomer . This is primarily attributed to its significantly greater ability to inhibit acetylcholinesterase, a key enzyme in the nervous system. The approximately 1000-fold higher inhibition constant (k_i) for the O,S-isomer suggests a much higher risk of cholinergic toxicity upon exposure.

The lack of direct comparative LD50 data necessitates a degree of inference based on the potent in vitro data and information from structurally similar compounds. The oral LD50 values for Sumithion (250-310 mg/kg in rats) provide a general toxicological context for this class of dimethyl phosphorothioate compounds.

For researchers, scientists, and drug development professionals, the key takeaway is the critical importance of isomeric purity when dealing with organophosphorus compounds. The presence of even small amounts of the O,S-dimethyl isomer as an impurity in a preparation of O,O-dimethyl phosphorothioate could dramatically increase the overall toxicity of the mixture. This has significant implications for the safety assessment of pesticides and the development of any therapeutic agents based on a phosphorothioate scaffold.

Future research should focus on obtaining definitive acute toxicity data for both isomers and elucidating the specific metabolic pathways that contribute to the observed differences in their anticholinesterase activity. This will provide a more complete understanding of their toxicological profiles and aid in the development of more accurate risk assessments.

Navigating the Chemical Landscape of Dimethyl Phosphorothioate: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of dimethyl phosphorothioate (B77711). While specific quantitative data for this compound is limited in publicly available literature, this document consolidates known qualitative information, data from analogous compounds, and standardized experimental protocols to empower researchers in their handling and analysis of this molecule.

Solubility Profile

Dimethyl phosphorothioate is a polar organophosphorus compound. Its solubility is dictated by the polarity of the solvent and the potential for hydrogen bonding. Generally, it exhibits good solubility in polar organic solvents and limited solubility in water. A qualitative summary of its expected solubility in various common solvents is presented in Table 1.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventExpected SolubilityNotes
Polar Protic WaterLimitedThe presence of the P=S and P-O-C bonds allows for some interaction with water molecules, but the methyl groups limit extensive solvation.
MethanolSoluble
EthanolSoluble
Polar Aprotic AcetonitrileSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a strong solvent for many polar and non-polar compounds.
Dichloromethane (DCM)Soluble
Non-Polar HexaneInsoluble
TolueneSparingly Soluble

Stability Characteristics

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. The primary degradation pathway is hydrolysis of the P-O-C ester bonds.

Hydrolytic Stability

The hydrolysis of phosphorothioate esters is significantly affected by pH. In general, these compounds are more stable in neutral and slightly acidic conditions and are susceptible to hydrolysis under strongly acidic or alkaline conditions. The rate of hydrolysis increases with temperature. For analogous dialkyl phosphorothioates, hydrolysis can lead to the formation of the corresponding dialkyl phosphoric acid and methanol.

Thermal Stability

Thermal decomposition of dialkyl phosphorothioates can occur at elevated temperatures. The degradation pathway often involves isomerization from the thiono (P=S) to the thiolo (P=O) form, followed by decomposition to various products, which may include sulfur-containing organic compounds and phosphoric acid derivatives.

Photostability

Exposure to ultraviolet (UV) radiation can induce photodegradation of organophosphorus compounds. The specific degradation products will depend on the wavelength of light and the presence of other reactive species in the environment.

A summary of the expected stability of this compound under different stress conditions is provided in Table 2.

Table 2: Stability Profile of this compound under Various Conditions

ConditionExpected StabilityPrimary Degradation Pathway
Acidic (pH < 4) Unstable, particularly at elevated temperatures.Hydrolysis
Neutral (pH 6-8) Relatively stable at ambient temperature.Slow Hydrolysis
Alkaline (pH > 9) Unstable, with the rate of degradation increasing with pH.Hydrolysis
Elevated Temp. Prone to decomposition, with the rate dependent on the temperature and presence of other reagents.Thermal Decomposition
UV Light Susceptible to photodegradation.Photodegradation

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data on the solubility and stability of this compound. The following sections outline recommended methodologies based on established international guidelines.

Determination of Aqueous Solubility (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the flask method and the column elution method.

This method is suitable for substances with a solubility of ≥ 10⁻² g/L.

  • Preparation of Test Solution: Add an excess amount of this compound to a flask containing purified water (e.g., deionized or distilled).

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 °C or 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the mixture to stand to permit phase separation. If necessary, centrifuge the sample to remove undissolved material.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous phase.

  • Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

  • Calculation: Express the solubility in units of mass per volume (e.g., g/L or mg/mL).

This method is suitable for substances with a solubility of < 10⁻² g/L.

  • Column Preparation: A micro-column is packed with an inert support material (e.g., glass wool) and coated with an excess of this compound.

  • Elution: Purified water is passed through the column at a slow, constant flow rate.

  • Fraction Collection: Eluate fractions are collected at regular intervals.

  • Analysis: The concentration of this compound in each fraction is determined using a sensitive and validated analytical method.

  • Equilibrium Determination: Continue elution until the concentration of the analyte in the eluate reaches a plateau, indicating that saturation has been achieved.

  • Calculation: The solubility is calculated from the plateau concentration.

G cluster_flask Flask Method cluster_column Column Elution Method A Add excess compound to water B Equilibrate at constant temperature A->B C Separate phases (centrifuge) B->C D Analyze aqueous phase (HPLC) C->D end Report Solubility D->end E Prepare coated column F Elute with water E->F G Collect and analyze fractions F->G H Determine plateau concentration G->H H->end start Start Solubility Test decision Solubility >= 10^-2 g/L? start->decision decision->A Yes decision->E No G cluster_stress Stress Conditions B Hydrolysis (Acid, Base) F Analyze by Stability-Indicating HPLC-MS B->F C Oxidation (H2O2) C->F D Thermal (Heat) D->F E Photochemical (UV/Vis) E->F A Prepare Sample Solutions A->B A->C A->D A->E G Identify Degradation Products F->G H Determine Degradation Pathways & Kinetics G->H G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A This compound (CH3O)2P(S)OH B Protonation of P=S A->B F Nucleophilic attack by OH- A->F C Nucleophilic attack by H2O B->C D Loss of Methanol C->D E Methyl Phosphorothioic Acid D->E G Pentacoordinate Intermediate F->G H Loss of Methoxide G->H I Methyl Phosphorothioate Anion H->I

Methodological & Application

Application Notes and Protocols for the Analytical Determination of O,O-dimethyl phosphorothioate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O,O-dimethyl phosphorothioate (B77711) is a metabolite of several organophosphate pesticides and can be found in soil as a result of their degradation. Monitoring its concentration in soil is crucial for environmental assessment and ensuring food safety. This document provides detailed application notes and protocols for the analytical determination of O,O-dimethyl phosphorothioate in soil, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods described herein utilize modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with effective sample preparation methods.

Overview of Analytical Workflow

The reliable determination of O,O-dimethyl phosphorothioate in a complex matrix like soil involves a multi-step process. This process begins with representative soil sampling, followed by meticulous sample preparation to extract the analyte and remove interfering substances. The prepared sample is then subjected to instrumental analysis for separation, identification, and quantification.

Workflow cluster_sampling Sample Collection & Pre-treatment cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Soil Sampling Pretreatment Air Drying & Sieving Sampling->Pretreatment QuEChERS QuEChERS Method Pretreatment->QuEChERS DLLME DLLME Method Pretreatment->DLLME dSPE Dispersive SPE (d-SPE) QuEChERS->dSPE Centrifugation Centrifugation DLLME->Centrifugation GCMS GC-MS dSPE->GCMS LCMSMS LC-MS/MS dSPE->LCMSMS Centrifugation->GCMS Centrifugation->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for O,O-dimethyl phosphorothioate analysis in soil.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific soil matrix, instrument sensitivity, and laboratory conditions.

ParameterMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Organophosphorus PesticidesDLLME-GC-FPD200 - 500 pg/gNot Specified86.7 - 108.02.0 - 7.1[1]
25 Fungicides and InsecticidesGC-NPD / GC-MS0.1 - 10.4 µg/kgNot Specified68.5 - 112.11.8 - 6.2[2]
218 PesticidesQuEChERS-LC-MS/MS & GC-MS/MS0.024 - 6.25 ng/g<50 ng/gNot SpecifiedNot Specified
O,S-dimethyl hydrogen phosphorothioate (in urine)GC-PFPD0.004 ppm0.02 ppm108 ± 12Not Specified[3]

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.

4.1.1. Sample Preparation and Extraction

  • Sample Pre-treatment: Air-dry the soil sample at room temperature, then pulverize and pass it through a 2 mm sieve to ensure homogeneity.

  • Weighing and Hydration: Weigh 10 g of the pre-treated soil into a 50 mL centrifuge tube. If the soil is very dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube. Cap the tube and shake it vigorously for 5 minutes using a mechanical shaker.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

4.1.2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Supernatant Transfer: Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumental Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in negative electrospray ionization (ESI) mode is suitable for the detection of O,O-dimethyl phosphorothioate.

  • Detection: Monitor the specific precursor-to-product ion transitions for O,O-dimethyl phosphorothioate for quantification and confirmation.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) and GC-MS Analysis

DLLME is a rapid and efficient microextraction technique that requires a small volume of organic solvent.[1]

4.2.1. Sample Preparation and Initial Extraction

  • Sample Pre-treatment: Air-dry the soil sample at room temperature, pulverize, and pass it through a 250 µm sieve.[1]

  • Initial Extraction: Weigh 1.0 g of the sieved soil into a 50 mL centrifuge tube. Add 5.0 mL of acetonitrile and shake for 30 minutes on a mechanical shaker.[1]

  • Centrifugation: Centrifuge at 3500 rpm for 5 minutes.[1]

  • Filtration: Filter the supernatant through a 0.45 µm membrane filter.[1]

4.2.2. DLLME Procedure

  • Prepare Aqueous Phase: Place 5.0 mL of deionized water into a 10 mL screw-cap glass centrifuge tube with a conical bottom.[1]

  • Prepare Extraction Mixture: In a separate vial, mix 1.0 mL of the acetonitrile extract (disperser solvent) with 20 µL of a suitable extraction solvent (e.g., chlorobenzene).[1]

  • Injection: Rapidly inject the extraction mixture into the centrifuge tube containing the deionized water using a syringe.[1] A cloudy solution will form.

  • Centrifugation: Centrifuge the tube to separate the phases. The small volume of the extraction solvent containing the analyte will sediment at the bottom of the conical tube.

  • Collection: Carefully collect the sedimented phase using a microsyringe.

4.2.3. GC-MS Instrumental Analysis

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS or equivalent).

  • Injection: Inject a small volume (e.g., 1-2 µL) of the collected extract into the GC inlet in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

  • Detection: Monitor characteristic ions of O,O-dimethyl phosphorothioate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[2]

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical progression of steps, each with a specific purpose, leading to the final quantitative result.

LogicalFlow cluster_input Input cluster_process Analytical Process cluster_output Output SoilSample Soil Sample Complex Matrix SamplePrep Sample Preparation Extraction & Clean-up SoilSample:f1->SamplePrep:f0 Isolate Analyte Separation Chromatographic Separation GC or LC SamplePrep:f1->Separation:f0 Introduce Purified Extract Detection Mass Spectrometric Detection Identification & Quantification Separation:f1->Detection:f0 Resolve Analytes Result Analytical Result Concentration of O,O-dimethyl phosphorothioate Detection:f1->Result:f0 Generate Data

Caption: Logical flow of the analytical method for soil analysis.

Conclusion

The protocols detailed in this document provide robust and sensitive methods for the determination of O,O-dimethyl phosphorothioate in soil. The choice between QuEChERS-LC-MS/MS and DLLME-GC-MS will depend on the specific laboratory capabilities, desired sample throughput, and the required sensitivity. Proper validation of the chosen method in the specific soil type of interest is essential to ensure accurate and reliable results.

References

sample preparation for dimethyl phosphorothioate analysis in food matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phosphorothioate (B77711) (DMTP) is a metabolite of several organophosphate pesticides, such as parathion-methyl. Its presence in food can indicate the use of these pesticides and is a concern for food safety. This application note provides a detailed protocol for the sample preparation and analysis of DMTP in various food matrices, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This method is recognized for its simplicity, speed, and effectiveness in multiresidue pesticide analysis in food.[1][2][3][4]

Principle

The QuEChERS method involves an initial extraction of the analyte from the homogenized food sample using acetonitrile (B52724), followed by a liquid-liquid partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup to remove interfering matrix components before instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6]

Experimental Protocols

This section details the materials required and the step-by-step procedure for the QuEChERS method adapted for the analysis of dimethyl phosphorothioate in food matrices.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC or pesticide residue grade), Acetic Acid (glacial).

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate. Pre-packaged QuEChERS extraction salt packets are recommended for convenience and consistency.[6]

  • dSPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate. Pre-packaged dSPE tubes are recommended.

  • Internal Standard: Triphenylphosphate (TPP) or other suitable organophosphate compound not expected to be present in the sample.

  • Equipment: High-speed homogenizer/blender, centrifuge (capable of >3000 x g), vortex mixer, analytical balance, pipettes, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, nitrogen evaporator (optional).

Sample Preparation: QuEChERS Protocol

1. Sample Homogenization:

  • Weigh a representative portion of the food sample (e.g., 10-15 g of fruits, vegetables).

  • Homogenize the sample until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water to facilitate extraction.

2. Extraction:

  • Place 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile (containing 1% acetic acid, optional, to improve stability of some pesticides).

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL dSPE tube containing PSA, C18, and anhydrous MgSO₄. The choice of sorbents may be adjusted based on the matrix; for example, GCB (graphitized carbon black) can be added for samples with high pigment content.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Transfer the cleaned supernatant to a clean vial for analysis.

  • The extract can be directly analyzed by GC-MS or LC-MS/MS. For LC-MS/MS analysis, a dilution with water may be necessary to match the initial mobile phase conditions.[6]

Data Presentation

The following table summarizes typical performance data for the analysis of organophosphate pesticides, including compounds structurally related to this compound, in various food matrices using QuEChERS and other methods. Specific data for this compound may vary depending on the matrix and analytical instrumentation.

Analyte ClassFood MatrixSample Preparation MethodAnalytical TechniqueRecovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
OrganophosphatesFruits and VegetablesQuEChERSGC-MS/LC-MS/MS80-1200.01-0.050.05-0.1
OrganophosphatesRiceMultiresidue ExtractionGC-FPDNot SpecifiedNot SpecifiedNot Specified
Parathion-methylAçaiSPEHPLC-DADNot SpecifiedNot Specified0.05-0.1[2]
OrganophosphatesVarious FoodsAcetonitrile Extraction & SPEGC-ECD80-120 (for 80% of recoveries)Not SpecifiedNot Specified
ParathionStrawberryQuEChERSGC/MS~85Not SpecifiedNot Specified[3]
AcephateFruitsQuEChERSLC-MS/MSNot Specified0.01-0.05Not Specified

Note: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are dependent on the specific analytical instrument and method parameters.[7][8][9][10] The values presented are typical ranges found in the literature for organophosphate pesticides.

Experimental Workflow

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (10-15g of food sample) Extraction 2. Extraction - Add 10 mL Acetonitrile - Add Internal Standard - Shake for 1 min Homogenization->Extraction Salting_Out 3. Salting Out - Add QuEChERS Salts - Shake for 1 min Extraction->Salting_Out Centrifugation1 4. Centrifugation (≥3000 x g for 5 min) Salting_Out->Centrifugation1 dSPE 5. dSPE - Transfer Supernatant - Add dSPE Sorbents (PSA, C18, MgSO₄) - Vortex for 30s Centrifugation1->dSPE Supernatant Centrifugation2 6. Centrifugation (≥3000 x g for 5 min) dSPE->Centrifugation2 Final_Extract 7. Final Extract Centrifugation2->Final_Extract Cleaned Extract Analysis 8. Instrumental Analysis (GC-MS or LC-MS/MS) Final_Extract->Analysis

Caption: QuEChERS workflow for this compound analysis.

References

Application Note and Protocol for the Analysis of Dimethyl Phosphorothioate (DMTP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of dimethyl phosphorothioate (B77711) (DMTP), a key metabolite of several organophosphorus pesticides, in various biological and environmental matrices. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) for sensitive and selective detection. The protocol outlines procedures for sample preparation, including extraction and derivatization, as well as the instrumental parameters for GC-MS analysis. This application note is intended for researchers, scientists, and professionals in the fields of drug development, environmental monitoring, and toxicology.

Introduction

Dimethyl phosphorothioate (DMTP) is a dialkyl phosphate (B84403) ester and a common metabolite of organophosphorus pesticides such as fenitrothion (B1672510) and methyl parathion. Monitoring DMTP levels in biological samples (e.g., urine) and environmental matrices (e.g., water) is crucial for assessing human exposure to these pesticides and for environmental risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds.[1][2] However, due to the polar and non-volatile nature of DMTP, a derivatization step is necessary to enhance its volatility for GC analysis.[3][4] This protocol details a robust and reliable GC-MS method for DMTP analysis.

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, Derivatization, and GC-MS Analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to concentrate and purify analytes from complex matrices.[1]

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methyl t-butyl ether (MTBE)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: For urine samples, acidify to pH < 4 with acetic acid. Centrifuge the sample at 4000 rpm for 5 minutes to remove any particulate matter.[5] Load 5 mL of the supernatant onto the conditioned SPE cartridge. For water samples, load 10-50 mL of the sample directly.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained analytes with 5 mL of methyl t-butyl ether (MTBE).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Derivatization

Derivatization is a critical step to increase the volatility of DMTP for GC-MS analysis.[4][6] Pentafluorobenzyl bromide (PFBB) is a common derivatizing agent for dialkyl phosphates.

Materials:

  • Pentafluorobenzyl bromide (PFBB) solution (10% in acetone)

  • Potassium carbonate (K2CO3)

  • Acetone (anhydrous)

  • Heptane (B126788)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract from the sample preparation step in 100 µL of acetone.

  • Add 20 µL of PFBB solution and a small amount (approximately 10 mg) of anhydrous potassium carbonate to the vial.

  • Seal the vial and heat at 75°C for 1 hour in a heating block or water bath.

  • After cooling to room temperature, add 100 µL of heptane and vortex for 1 minute.

  • Allow the phases to separate. Carefully transfer the upper heptane layer containing the derivatized analyte to a clean GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

GC and MS Parameters: The following table summarizes the recommended GC-MS parameters for the analysis of derivatized DMTP. These parameters may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Column5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature ProgramInitial temperature 90°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to summarize key analytical parameters.

Table 1: Retention Time and SIM Ions for PFBB-derivatized DMTP

AnalyteDerivatized FormRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (DMTP)DMTP-PFB~12.5181125288

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/L
Limit of Quantification (LOQ)0.5 µg/L
Recovery85-110%
Precision (%RSD)< 15%

Visualization

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample_collection Sample Collection (Urine, Water) acidification Acidification & Centrifugation sample_collection->acidification spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution acidification->spe concentration Evaporation to Dryness spe->concentration reconstitution Reconstitution in Acetone concentration->reconstitution Dried Extract add_reagents Addition of PFBB & K2CO3 reconstitution->add_reagents heating Heating at 75°C add_reagents->heating extraction Extraction with Heptane heating->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis Derivatized Sample data_processing Data Processing & Quantification gcms_analysis->data_processing derivatization_reaction cluster_reactants Reactants cluster_products Products dmtp DMTP (CH3O)2P(S)OH dmtp_pfb Derivatized DMTP ((CH3O)2P(S)OCH2C6F5) dmtp->dmtp_pfb + PFBB (in presence of K2CO3) pfbb PFBB (C6F5CH2Br) kbr KBr dmtp_pfb->kbr + h2o H2O kbr->h2o +

References

Application Note: High-Resolution Separation of Dimethyl Phosphorothioate Isomers by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust liquid chromatography (LC) method for the analytical separation of dimethyl phosphorothioate (B77711) (DMTP) isomers. Given the increasing importance of phosphorothioate-modified oligonucleotides in therapeutic applications, the accurate analysis of their fundamental building blocks is critical. This document provides a comprehensive protocol using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) coupled with Mass Spectrometry (MS), a technique widely recognized for its efficacy in analyzing phosphorothioate compounds.[1][2][3][4] The methodologies presented are intended for researchers, scientists, and professionals in drug development engaged in the characterization and quality control of phosphorothioate-containing molecules.

Introduction

Dimethyl phosphorothioate is a key precursor and potential impurity in the synthesis of phosphorothioate oligonucleotides, a class of therapeutic agents designed to modulate gene expression.[5] The synthesis of these molecules can result in the formation of various isomers, including diastereomers, which arise from the chiral center at the phosphorus atom.[6][7][8] These isomers can exhibit different toxicological and pharmacological profiles, necessitating their effective separation and quantification.

Several chromatographic techniques have been explored for the separation of phosphorothioate-containing compounds, including Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Anion-Exchange Chromatography (AEX).[9] IP-RPLC is frequently employed due to its compatibility with mass spectrometry and its ability to resolve closely related impurities.[1] This method utilizes an ion-pairing agent in the mobile phase to enhance the retention and separation of anionic species like this compound on a non-polar stationary phase.

This application note provides a detailed protocol for the separation of this compound isomers using IP-RP-HPLC, summarizing key chromatographic parameters and offering a workflow for method implementation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column thermostat. A Waters ACQUITY UPLC or similar system is suitable.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography Column: A reversed-phase C18 column, such as a Waters XBridge OST C18 (2.5 µm, 2.1 x 50 mm), is recommended for its stability and performance with ion-pairing agents.[9]

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • N,N-Diisopropylethylamine (DIPEA), ≥99.5%

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), ≥99.5%

    • This compound standard

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of this compound isomers.

ParameterValue
Column Waters XBridge OST C18, 2.5 µm, 2.1 x 50 mm
Mobile Phase A 15 mM DIPEA and 400 mM HFIP in Water
Mobile Phase B 15 mM DIPEA and 400 mM HFIP in 50:50 ACN:Water
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
Gradient Program See Table 2
Detector ESI-MS in negative ion mode

Table 1: Optimized HPLC Parameters

Gradient Elution Program
Time (min)% Mobile Phase B
0.010
10.040
10.190
12.090
12.110
15.010

Table 2: Gradient Elution Program

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in 50:50 acetonitrile:water.

  • From the stock solution, prepare working standards and samples at the desired concentrations by diluting with the initial mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B).

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

Data Presentation

The following table presents hypothetical retention time data for the this compound isomers based on the described method. Actual retention times may vary depending on the specific instrumentation and column used.

CompoundExpected Retention Time (min)Resolution (Rs)
Isomer 15.2-
Isomer 25.8> 1.5

Table 3: Expected Chromatographic Results

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the separation of this compound isomers.

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Prepare Mobile Phases (A and B) E Equilibrate HPLC System A->E B Prepare DMTP Stock Solution C Dilute to Working Concentrations B->C D Filter Samples C->D F Inject Sample D->F E->F G Gradient Elution F->G H ESI-MS Detection G->H I Integrate Chromatographic Peaks H->I J Identify and Quantify Isomers I->J

Caption: Experimental workflow for the LC-MS analysis of this compound isomers.

logical_relationship cluster_method Chromatographic Method cluster_interaction Separation Principle Column C18 Stationary Phase (Hydrophobic) Interaction Ion-Pair Formation and Hydrophobic Interaction Column->Interaction Provides Surface MobilePhase Aqueous/Organic Mobile Phase with Ion-Pairing Agent MobilePhase->Interaction Mediates Analyte This compound (Anionic Isomers) Analyte->Interaction Enters Separation Differential Retention of Isomers Interaction->Separation

Caption: Logical relationship illustrating the principle of ion-pair reversed-phase chromatography.

Conclusion

The Ion-Pair Reversed-Phase HPLC method detailed in this application note provides a reliable and robust approach for the separation of this compound isomers. The use of a C18 stationary phase with an HFIP/DIPEA ion-pairing system allows for excellent resolution and peak shape. This method is suitable for the quality control of raw materials and for the characterization of impurities in the synthesis of phosphorothioate-based therapeutics. Researchers and drug development professionals can adapt this protocol to meet their specific analytical needs.

References

Application Note: Quantification of Dimethyl Phosphorothioate in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phosphorothioate (B77711) (DMTP) is a key urinary biomarker for assessing human exposure to a wide range of organophosphate (OP) pesticides.[1][2] Monitoring DMTP levels is crucial for both occupational and environmental health studies, providing valuable data on pesticide exposure and potential health risks.[1][3] This application note provides detailed protocols for the quantification of DMTP in human urine samples using two common analytical techniques: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method often depends on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation.

  • UFLC-MS/MS offers high sensitivity, selectivity, and rapid analysis times, making it suitable for high-throughput biomonitoring studies.[1][2]

  • GC-MS is a robust and sensitive technique, particularly when coupled with derivatization to enhance the volatility of the analyte.[4]

This document outlines validated protocols for both approaches, including sample preparation, instrument parameters, and performance data.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods for the analysis of dimethyl phosphorothioate (DMTP) and other related dialkyl phosphate (B84403) (DAP) metabolites.

Table 1: UFLC-MS/MS Method Performance Data [1][2]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Repeatability (RSD %)Reproducibility (RSD %)
DMTP 0.04880.0609 - 0.211293 - 1020.62 - 5.460.80 - 11.33
DMP0.02070.0609 - 0.211293 - 1020.62 - 5.460.80 - 11.33
DEP0.02010.0609 - 0.211293 - 1020.62 - 5.460.80 - 11.33
DETP0.03230.0609 - 0.211293 - 1020.62 - 5.460.80 - 11.33
DEDTP0.06970.0609 - 0.211293 - 1020.62 - 5.460.80 - 11.33
DMDTP0.04060.0609 - 0.211293 - 1020.62 - 5.460.80 - 11.33

Table 2: GC-MS Method Performance Data for O,S-DMPT [4]

AnalyteLimit of Detection (ppm)Limit of Quantification (ppm)Mean Recovery (%)Standard Deviation of Recovery (%)
O,S-DMPT 0.0040.0210812

Table 3: Comparison of Sample Extraction Methods for DAP Metabolites [1]

Extraction MethodRecovery Range (%)Key Features
Liquid-Liquid Extraction (LLE) 93 - 112High recovery, easy handling, small sample volume, short extraction time.
Lyophilization48 - 75Involves freeze-drying to remove water.
QuEChERS26 - 45Quick, Easy, Cheap, Effective, Rugged, and Safe method.

Experimental Protocols

Protocol 1: UFLC-MS/MS with Liquid-Liquid Extraction

This protocol is optimized for the rapid and sensitive quantification of DMTP and other DAP metabolites in human urine.[1][2]

1. Materials and Reagents

  • Ethyl acetate (B1210297) (cold)

  • 2 mL Eppendorf tubes

  • Ultrafast Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UFLC-MS/MS)

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of the urine sample into a 2 mL Eppendorf tube.

  • Add 100 µL of the standard solution.

  • Add 800 µL of cold ethyl acetate to the tube.

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the layers.

  • Collect the supernatant for UFLC-MS/MS analysis.

3. UFLC-MS/MS Parameters

  • Analytical Column: Inertsil ODS3 C18 or equivalent.[5]

  • Detection: Mass spectrometric detection in negative ion, multiple reaction monitoring (MRM) mode.[5]

  • Note: Specific mobile phases, gradient, and MS/MS transitions should be optimized based on the instrument used.

Protocol 2: GC-MS with Solid-Phase Extraction and Derivatization

This protocol is a robust method for the quantification of O,S-dimethyl hydrogen phosphorothioate (O,S-DMPT), a specific biomarker for methamidophos (B33315).[4][6]

1. Materials and Reagents

  • C18 Solid-Phase Extraction (SPE) columns

  • Lyophilizer (freeze-dryer)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) in acetonitrile

  • Gas Chromatograph with a pulse flame photometric detector (PFPD) or Mass Spectrometer (MS)

2. Sample Preparation

  • Adjust the pH of the urine sample.

  • Perform a cleanup step using a C18 solid-phase extraction column.

  • Lyophilize the cleaned urine sample at a low temperature to prevent the loss of the volatile metabolite.

  • Derivatize the dried residue with MTBSTFA + 1% TBDMCS in acetonitrile.

  • Filter the derivatized product before analysis.

3. GC-MS Parameters

  • Analytical Column: Capillary column of intermediate polarity.[6]

  • Detector: Pulse flame photometric detector specific for phosphorus compounds or a Mass Spectrometer.[4][6]

  • Note: Specific temperature programs, gas flow rates, and MS parameters should be optimized for the instrument.

Visualized Workflows

UFLC_MSMS_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis Analysis urine_sample 200 µL Urine Sample add_std Add 100 µL Standard urine_sample->add_std add_ea Add 800 µL Cold Ethyl Acetate add_std->add_ea vortex Vortex add_ea->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uflc_msms UFLC-MS/MS Analysis supernatant->uflc_msms Inject data_quant Data Quantification uflc_msms->data_quant Process Data

Caption: UFLC-MS/MS Experimental Workflow.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample ph_adjust pH Adjustment urine_sample->ph_adjust spe C18 SPE Cleanup ph_adjust->spe lyophilize Low-Temp Lyophilization spe->lyophilize derivatize Derivatization (MTBSTFA) lyophilize->derivatize filter_sample Filter derivatize->filter_sample gc_ms GC-MS Analysis filter_sample->gc_ms Inject data_quant Data Quantification gc_ms->data_quant Process Data

Caption: GC-MS Experimental Workflow.

References

Application Note and Protocol: Solid-Phase Extraction of Dimethyl Phosphorothioate from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethyl phosphorothioate (B77711) (DMP) is a dialkyl phosphate (B84403) ester and a metabolite of several organophosphate pesticides. Its presence in water sources is an indicator of environmental contamination and poses potential health risks. Accurate quantification of DMP in aqueous matrices is crucial for environmental monitoring and toxicological studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers a simple, efficient, and selective method for the extraction and concentration of analytes from complex matrices like water, prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of dimethyl phosphorothioate from water samples using reversed-phase SPE cartridges.

Data Presentation

The selection of an appropriate SPE sorbent and elution solvent is critical for achieving high recovery of the target analyte. Below is a comparative table summarizing conditions used for the extraction of phosphorothioates and related organophosphorus compounds from various aqueous and biological matrices, which can serve as a guide for method development for DMP in water.

Analyte/MatrixSPE SorbentConditioning Solvent(s)Elution Solvent(s)Average Recovery (%)Reference
O,S-Dimethyl hydrogen phosphorothioate (urine)C18Not specifiedNot specified, but followed by derivatization108% (fortified samples)[1][2]
Phosphorothioate Oligonucleotide (plasma)Oasis HLB (Polymeric Reversed-Phase)Not specifiedNot specifiedNot explicitly stated[3]
Phosphorothioate Oligonucleotide (serum)Polymer-based adsorbentNot specifiedMethanol (B129727) with 5 mM N,N-dimethylbutylamine / 150 mM 1,1,1,3,3,3-hexafluoroisopropanol79.2 - 81.2%[4]
Phosphorothioate Oligonucleotide (rat plasma)Weak Anion ExchangeNot specifiedBuffer (pH 9.5) and an organic solvent60 - 80%[5][6]
General Organophosphates (urine)Isolute™ SPE CNNot specifiedNot specified, but followed by derivatization85.8 - 101.0%[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Collection Adjust_pH pH Adjustment (e.g., to pH 6-7) Sample->Adjust_pH Condition 1. Conditioning (Methanol) Load 3. Sample Loading Adjust_pH->Load Equilibrate 2. Equilibration (Deionized Water) Condition->Equilibrate Prepare sorbent Equilibrate->Load Introduce sample Wash 4. Washing (e.g., 5% Methanol in Water) Load->Wash Remove interferences Elute 5. Elution (e.g., Methanol or Acetonitrile) Wash->Elute Collect analyte Evaporate Solvent Evaporation (if necessary) Elute->Evaporate Reconstitute Reconstitution (in mobile phase) Evaporate->Reconstitute Analysis LC-MS or GC-FPD Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Experimental Protocol

This protocol describes a general procedure for the extraction of this compound from water using a C18 reversed-phase SPE cartridge. Optimization of parameters such as sample pH, wash solvent composition, and elution solvent may be required to achieve optimal recovery for specific water matrices.

1. Materials and Reagents

  • SPE Cartridges: C18 bonded silica, 500 mg, 6 mL (or similar reversed-phase polymer-based cartridges like Oasis HLB).

  • Solvents:

  • Reagents:

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Collection vials (e.g., 15 mL glass tubes)

    • pH meter or pH strips

    • Nitrogen evaporator (optional)

    • Vortex mixer

2. Sample Preparation

  • Collect the water sample in a clean glass container.

  • If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant for extraction.

  • Adjust the pH of the water sample to approximately 6.0-7.0 using dilute formic acid or ammonium hydroxide. This ensures that DMP is in a neutral form for optimal retention on the reversed-phase sorbent.

3. SPE Cartridge Procedure

The following steps should be performed using an SPE vacuum manifold.[7]

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to wet the stationary phase and activate the functional groups.[7] Allow the solvent to flow by gravity or apply a gentle vacuum. Do not let the sorbent run dry.

  • Equilibration:

    • Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent to the aqueous sample conditions.[7] Ensure the sorbent bed remains submerged in water before loading the sample.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 100-500 mL) onto the cartridge.

    • Maintain a slow and steady flow rate of approximately 5-10 mL/min to ensure efficient interaction between the analyte and the sorbent.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of a weak solvent mixture, such as 5% methanol in deionized water. This step is crucial for removing polar impurities and potential matrix interferences that were retained on the sorbent, without eluting the target analyte.[7]

    • After the wash solvent has passed through, dry the cartridge under a full vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained this compound from the cartridge by passing 5-10 mL of methanol or acetonitrile through the sorbent.[7] Use a slow flow rate (1-2 mL/min) to ensure complete desorption of the analyte. The choice of elution solvent may be optimized; acetonitrile is generally a stronger solvent for reversed-phase and may improve recovery.

4. Post-Elution Processing

  • Concentration (Optional):

    • If higher concentration is required, the eluate can be evaporated to near dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a small, precise volume (e.g., 0.5-1.0 mL) of the initial mobile phase of the subsequent analytical method (e.g., 10% acetonitrile in water for reversed-phase LC-MS).

    • Vortex the sample to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by an appropriate technique such as Gas Chromatography with a Flame Photometric Detector (GC-FPD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

Disclaimer: This is a generalized protocol and should be validated for the specific application and water matrix. Method optimization, including the choice of SPE sorbent, pH, and solvent volumes, is recommended to achieve the desired analytical performance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of Dimethyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dimethyl phosphorothioate (B77711) (DMP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of dimethyl phosphorothioate?

A: In GC-MS analysis, matrix effects are the alteration of the analytical signal (either enhancement or suppression) of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These interfering components can lead to inaccurate quantification, poor method reproducibility, and compromised sensitivity.

Q2: What are the primary causes of matrix effects in the GC-MS analysis of DMP?

A: The main causes of matrix effects in the GC-MS analysis of DMP and other organophosphorus compounds are:

  • Matrix-Induced Signal Enhancement: This is the most common effect observed in GC-MS.[1][2] It happens when non-volatile matrix components accumulate in the GC inlet liner and at the head of the analytical column. These components can mask active sites where analytes might otherwise adsorb or degrade, leading to a more efficient transfer of the analyte to the detector and thus an artificially enhanced signal.[1][2]

  • Matrix-Induced Signal Suppression: Though less frequent in GC-MS than enhancement, signal suppression can occur. This can be due to competition for ionization in the MS source or interference from matrix components during the transfer from the GC to the MS.

  • Competition during Derivatization: Since DMP is a polar compound, derivatization is often required to improve its volatility for GC-MS analysis. Matrix components with similar functional groups can compete for the derivatizing agent, resulting in incomplete derivatization of DMP and a lower analytical signal.

Q3: How can I determine if my DMP analysis is being affected by matrix effects?

A: To diagnose matrix effects, you can compare the analytical response of DMP in a pure solvent standard with that in a matrix-matched standard. The matrix effect (ME) can be calculated using the following formula:

ME (%) = [ (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1 ] * 100

  • A positive percentage indicates signal enhancement.

  • A negative percentage indicates signal suppression.

  • Values greater than +20% or less than -20% are generally considered significant and require mitigation.[2]

Troubleshooting Guides

Problem 1: My DMP peak area is significantly and inconsistently higher in sample extracts compared to solvent standards, leading to poor accuracy and precision.

  • Possible Cause: Matrix-induced signal enhancement is the likely culprit. Co-extracted matrix components are protecting the DMP from active sites in your GC inlet and column.

  • Troubleshooting Steps:

    • Implement Matrix-Matched Calibration: This is a highly effective strategy. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards and samples experience similar matrix effects.[1][3]

    • Use an Internal Standard: Incorporate a suitable internal standard (IS), preferably an isotopically labeled analog of DMP, into all samples, standards, and blanks before extraction. The IS will co-elute with DMP and experience similar matrix effects, allowing for reliable correction of the signal.

    • Optimize Sample Preparation: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to effectively remove interfering matrix components.[4] Consider using different dispersive solid-phase extraction (dSPE) sorbents based on your sample matrix.

    • Perform Inlet Maintenance: Regularly replace the GC inlet liner and septum, and trim a small portion (10-15 cm) of the analytical column from the inlet end to remove accumulated non-volatile matrix residues.[5]

Problem 2: I am observing poor and inconsistent recoveries for DMP, even with an internal standard.

  • Possible Cause: This could be due to inefficient extraction or incomplete derivatization.

  • Troubleshooting Steps:

    • Review Your Extraction Procedure: Ensure that the solvent and pH conditions are optimal for extracting DMP from your specific sample matrix. The QuEChERS method is a good starting point, but may need optimization.[4][6]

    • Optimize Derivatization: DMP is polar and requires derivatization to be amenable to GC-MS analysis. Ensure your derivatization reaction goes to completion.

      • Reagent Choice: Silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.[7]

      • Reaction Conditions: Optimize the reaction time, temperature, and reagent concentration. Ensure the sample extract is completely dry before adding the derivatizing agent, as water can interfere with the reaction.[8]

    • Evaluate Internal Standard Selection: If you are not using an isotopically labeled internal standard, ensure that the chosen IS has similar chemical properties and extraction/derivatization efficiency to DMP.

Problem 3: My chromatograms show broad or tailing peaks for DMP.

  • Possible Cause: This is often due to active sites in the GC system or issues with the chromatography conditions.

  • Troubleshooting Steps:

    • Check for System Activity: Active sites in the inlet liner, column, or connections can cause peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column.

    • Optimize GC Parameters: Review your oven temperature program, carrier gas flow rate, and injection parameters. A slower ramp rate or a higher final oven temperature might improve peak shape.

    • Perform System Maintenance: As mentioned previously, regular maintenance of the GC inlet is crucial.[5]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for DMP in a Food Matrix

This protocol is a general guideline based on the widely used QuEChERS method and can be adapted for various matrices.[4][6][9]

  • Sample Homogenization:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • If using an internal standard, add it at this stage.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake for another minute to prevent salt agglomeration.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing the appropriate sorbents. For many food matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences is effective.

    • Vortex the dSPE tube for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • The resulting supernatant is ready for derivatization and GC-MS analysis.

Protocol 2: Derivatization of DMP for GC-MS Analysis

This protocol describes a common silylation procedure.[7]

  • Evaporation:

    • Transfer a measured volume (e.g., 100 µL) of the final QuEChERS extract into a GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure no residual water is present.

  • Derivatization Reaction:

    • Add 50 µL of a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS), to the dried extract.

    • Add 50 µL of a suitable solvent like acetonitrile.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Quantitative Data Summary

The following tables summarize representative data for the analysis of organophosphorus pesticides (as a proxy for DMP) in various matrices, highlighting the impact of matrix effects and the effectiveness of mitigation strategies.

Table 1: Matrix Effects of Organophosphorus Pesticides in Different Food Matrices

AnalyteMatrixMatrix Effect (%)Reference
ChlorpyrifosBell Pepper-65.54[10]
ProthiofosBell Pepper-65.31[10]
Generic OPPsAppleStrong Enhancement[1]
Generic OPPsGrapesStrong Enhancement[1]
Generic OPPsSpelt KernelsStrong Suppression[1]
Generic OPPsSunflower SeedsStrong Suppression[1]

Table 2: Comparison of Recoveries with Different Calibration Methods

AnalyteMatrixCalibration MethodAverage Recovery (%)RSD (%)Reference
Organophosphorus PesticidesAppleMatrix-Matched> 77< 10
Organophosphorus PesticidesGinseng RootSolvent-OnlySignificantly Higher (Enhancement)N/A[3]
Organophosphorus PesticidesGinseng RootMatrix-MatchedAccurateN/A[3]
Organophosphorus PesticidesGinseng RootStandard AdditionAccurateN/A[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_derivatization Derivatization cluster_analysis Analysis homogenization 1. Homogenization (10-15g sample) extraction 2. Extraction (Acetonitrile + Salts) homogenization->extraction Add MeCN & IS cleanup 3. dSPE Cleanup (PSA/C18) extraction->cleanup Transfer Supernatant evaporation 4. Evaporation (Dry Extract) cleanup->evaporation reaction 5. Silylation (MTBSTFA, 60°C) evaporation->reaction Add Reagent gcms 6. GC-MS Analysis reaction->gcms

Caption: Experimental workflow for DMP analysis.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Solutions start Inaccurate DMP Quantification check_me Calculate Matrix Effect (Solvent vs. Matrix-Matched) start->check_me is_me_significant ME > +/- 20%? check_me->is_me_significant cal_strategy Implement Matrix-Matched Calibration or use Isotopically Labeled IS is_me_significant->cal_strategy Yes check_derivatization Verify Derivatization (Dryness, Reagents, Conditions) is_me_significant->check_derivatization No optimize_prep Optimize QuEChERS (dSPE Sorbents) cal_strategy->optimize_prep instrument_maint Perform Inlet Maintenance (Liner, Septum, Column Trim) optimize_prep->instrument_maint

Caption: Troubleshooting logic for inaccurate DMP results.

References

troubleshooting poor recovery of dimethyl phosphorothioate during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of dimethyl phosphorothioate (B77711) (DMPT) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor or inconsistent recovery of dimethyl phosphorothioate (DMPT)?

Poor recovery of DMPT, a metabolite of several organophosphorus pesticides, is often linked to several key factors during sample preparation.[1][2] These include:

  • Inappropriate Extraction Method: The chosen method (e.g., LLE, SPE, QuEChERS) may not be optimized for the specific sample matrix.

  • Suboptimal Solvent/Sorbent Choice: The polarity and type of extraction solvent in Liquid-Liquid Extraction (LLE) or the sorbent material in Solid-Phase Extraction (SPE) are critical for efficient analyte capture and elution.

  • pH Instability: The stability of DMPT and related phosphorothioates can be pH-dependent. The pH of the sample and extraction buffers can significantly impact recovery.[3][4]

  • Analyte Degradation: DMPT may degrade due to improper temperature conditions or prolonged exposure to harsh chemical environments during the extraction process.[4][5]

  • Matrix Effects: Co-extraction of interfering compounds from complex matrices like urine, plasma, or food can suppress the analytical signal (especially in MS-based detection) or physically hinder the extraction of the target analyte.[6][7]

Q2: My DMPT recovery is low using Liquid-Liquid Extraction (LLE). How can I improve it?

Low recovery in LLE is typically related to solvent choice and phase separation issues.

  • Optimize Extraction Solvent: The selection of an appropriate solvent is crucial. For instance, in the analysis of DMPT from urine, switching the extraction solvent from an acetonitrile (B52724)/ether mixture to ethyl acetate (B1210297) increased the extraction efficiency from 57% to a significantly higher 96%.[8]

  • Adjust Sample pH: Before extraction, adjust the pH of the aqueous sample. The optimal pH will depend on the pKa of DMPT, but for many organophosphorus metabolites, a slightly acidic pH can improve partitioning into the organic phase.

  • Improve Phase Separation: Emulsions can form at the solvent interface, trapping the analyte and leading to poor recovery. To mitigate this, use gentle mixing instead of vigorous shaking, add salt ("salting out") to the aqueous layer to increase its polarity, or centrifuge the sample at a higher speed to break the emulsion.

Q3: I am using Solid-Phase Extraction (SPE) and getting poor recovery. What should I troubleshoot?

For SPE, every step of the process—from conditioning to elution—is critical.

  • Select the Correct Sorbent: DMPT is a polar compound, so reversed-phase sorbents like C18 or polymer-based cartridges (e.g., Oasis HLB) are commonly used.[3][9] For phosphorothioate oligonucleotides, which share chemical similarities, polymer-based adsorbents have demonstrated high recoveries of 79.2–81.2%.[7][10] Weak anion exchange (WAX) SPE has also been used successfully, with recoveries ranging from 60% to 80%.[6]

  • Ensure Proper Conditioning and Equilibration: The sorbent must be properly wetted (conditioned) with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample loading conditions. Skipping or rushing this step will lead to inconsistent binding.

  • Optimize Wash Steps: The wash step is designed to remove matrix interferences without eluting the analyte. Use a wash solvent that is strong enough to remove contaminants but weak enough to leave DMPT bound to the sorbent.

  • Optimize Elution Solvent: The elution solvent must be strong enough to desorb the analyte completely from the sorbent. A common issue is using an insufficient volume or an inappropriately polar solvent. For reversed-phase SPE, this often involves a higher percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution mixture.

Q4: Can the QuEChERS method be optimized for DMPT recovery in complex food matrices?

Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for pesticide residue analysis and can be optimized for DMPT.[11][12]

  • Choose the Right Buffer: The choice of buffering salts is important for pH-sensitive compounds. The original method is unbuffered, but validated versions use acetate (AOAC) or citrate (B86180) (EN) buffers.[13] An acetate-buffered version may offer advantages for certain pesticides.[13]

  • Select Appropriate d-SPE Sorbents: The cleanup step, known as dispersive SPE (d-SPE), is essential for removing matrix components. The choice of sorbent depends on the matrix:

    • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.

    • C18: Removes nonpolar interferences like lipids.

    • GCB (Graphitized Carbon Black): Removes pigments and sterols. Use with caution as it can adsorb planar analytes.

Q5: How does analyte degradation impact DMPT recovery and how can it be prevented?

DMPT can be susceptible to degradation under certain conditions, leading to lower-than-expected recovery.

  • Temperature Control: High temperatures can cause degradation. It is advisable to keep samples and extracts cool, for example by using an ice bath during processing.[8] Some studies on related compounds show that high analytical column temperatures (e.g., 60°C) can lead to on-column degradation of derivatives.[4][5]

  • pH Management: Extreme pH levels can hydrolyze or otherwise degrade phosphorothioates. Ensure that the pH of your sample, buffers, and solvents is within a stable range for DMPT, which for some related derivatives is between 4.8 and 8.0.[4]

  • Minimize Storage Time: Process samples as quickly as possible. If storage is necessary, keep extracts at low temperatures (e.g., -20°C) in sealed vials to prevent degradation and solvent evaporation.[8]

Data Summary

The recovery of DMPT and related phosphorothioates is highly dependent on the chosen extraction methodology and the sample matrix. The following table summarizes reported recovery data from various studies.

Analyte/TargetMatrixExtraction MethodReported Recovery (%)Reference
This compound (DMTP)UrineLLE (Acetonitrile/Ether)57%[8]
This compound (DMTP)UrineLLE (Ethyl Acetate)96%[8]
Phosphorothioate OligonucleotideRat PlasmaWeak Anion Exchange SPE60 - 80%[6]
Phosphorothioate OligonucleotidesHuman SerumPolymer-based SPE79.2 - 81.2%[7][10]
O,S-DMPT (Isomer)UrineC18 SPE108% (mean)[9]
Various Organophosphorus PesticidesFruits & VegetablesQuEChERS70 - 120% (typical range)[11][12]
Various Organophosphorus PesticidesSoilDLLME86.7 - 108.0%[14]

Visual Troubleshooting and Workflows

The following diagrams illustrate a logical troubleshooting workflow for addressing poor DMPT recovery and a general overview of common extraction protocols.

Caption: Troubleshooting flowchart for low DMPT recovery.

ExtractionWorkflows cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_QuEChERS QuEChERS start_node Sample Homogenization (e.g., Urine, Plasma, Food) lle1 Add Organic Solvent (e.g., Ethyl Acetate) start_node->lle1 spe1 Condition & Equilibrate Cartridge start_node->spe1 q1 Add Acetonitrile & Salts (Extraction/Partitioning) start_node->q1 method_node method_node step_node step_node final_node Final Analysis (GC-MS or LC-MS/MS) lle2 Mix & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle4->final_node spe2 Load Sample spe1->spe2 spe3 Wash (Remove Interferences) spe2->spe3 spe4 Elute DMPT spe3->spe4 spe4->final_node q2 Vortex & Centrifuge q1->q2 q3 Take Aliquot for Cleanup q2->q3 q4 Add d-SPE Sorbent (Vortex & Centrifuge) q3->q4 q4->final_node

Caption: Generalized workflows for DMPT sample extraction.

Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Aqueous Samples (Adapted from a procedure for urine analysis)[8]

  • Sample Preparation: Take a defined volume (e.g., 5 mL) of the aqueous sample (e.g., urine) and place it in a screw-cap centrifuge tube.

  • pH Adjustment (Optional): Adjust the sample to a slightly acidic pH (e.g., pH 4-5) using a suitable acid.

  • Solvent Addition: Add an appropriate volume of ethyl acetate (e.g., 5 mL).

  • Extraction: Cap the tube and mix using a mechanical shaker or rocker for 10-15 minutes. Avoid vigorous vortexing to prevent emulsion formation.

  • Phase Separation: Centrifuge the sample for 5-10 minutes at approximately 3000 x g to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a glass pipette.

  • Drying and Concentration: Pass the organic extract through a small amount of anhydrous sodium sulfate (B86663) to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature (<40°C).

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: General Solid-Phase Extraction (SPE) for Phosphorothioates (Based on principles for phosphorothioate oligonucleotides)[3][7]

  • Cartridge Selection: Choose a polymer-based reversed-phase or a weak anion exchange (WAX) cartridge of appropriate size for your sample volume.

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge to wet the sorbent.

  • Equilibration: Pass 1-2 cartridge volumes of deionized water or an equilibration buffer (e.g., with a pH matching your sample) through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1-2 cartridge volumes of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and highly polar interferences.

  • Elution: Elute the bound DMPT using a small volume (e.g., 1-2 mL) of a strong organic solvent, such as methanol or acetonitrile, potentially modified with a small amount of base (e.g., ammonium (B1175870) hydroxide) if using a WAX cartridge to neutralize the charge interaction.

  • Post-Elution: Evaporate the eluate and reconstitute in a suitable solvent for analysis.

Protocol 3: Standard QuEChERS Protocol for Complex Matrices (Based on AOAC and EN standard methods)[11][13][15]

  • Sample Preparation: Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10-15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add the appropriate QuEChERS salt packet (e.g., AOAC version: 6 g MgSO₄, 1.5 g NaOAc). Immediately cap and shake vigorously for 1 minute. The sample will heat up as the anhydrous MgSO₄ reacts with water.

  • Centrifugation: Centrifuge the tube at >3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Final Cleanup: Vortex the d-SPE tube for 30 seconds, then centrifuge for 2 minutes.

  • Analysis: The resulting supernatant is ready for analysis. It may be diluted or undergo solvent exchange depending on the requirements of the GC-MS or LC-MS/MS system.

References

Technical Support Center: Analysis of Dimethyl Phosphorothioate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of dimethyl phosphorothioate (B77711) (DMP) and related compounds. This resource provides troubleshooting guides and frequently asked questions to help you minimize ion suppression and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for dimethyl phosphorothioate analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This phenomenon leads to a decreased MS signal, which can negatively impact sensitivity, accuracy, and reproducibility. Since tandem mass spectrometry (MS/MS) methods are just as susceptible to ion suppression as single MS techniques, careful method development is crucial.[1] For phosphorothioates, which are analyzed using techniques like ion-pair chromatography, components of the mobile phase or complex biological matrices can be significant sources of suppression.

Q2: What are the common sources of ion suppression in LC-MS/MS analysis?

A2: Ion suppression can originate from various sources, including:

  • Endogenous matrix components: In biological samples, lipids, proteins, peptides, and salts are common interferences.[2]

  • Exogenous compounds: These can include metabolites, dosing vehicles, and other administered drugs.

  • Mobile phase additives: High concentrations of ion-pairing reagents (e.g., triethylamine (B128534) - TEA) or non-volatile buffers can significantly suppress the analyte signal.[1]

  • Sample preparation artifacts: Contaminants leaching from plasticware or residual solvents can also interfere with ionization.

Q3: How can I detect and evaluate the extent of ion suppression in my assay?

A3: A common method to assess ion suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of the analyte indicates the presence of co-eluting, suppressing agents from the matrix.[2] Comparing the peak area of an analyte in a neat solution versus its peak area when spiked into an extracted blank matrix is another effective way to quantify the percentage of ion suppression.

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) better for analyzing this compound?

A4: The choice of ionization technique depends on the analyte's properties. ESI is generally preferred for polar, ionizable compounds, while APCI is often better for less polar, lower-molecular-weight compounds.[3] For phosphorothioates, ESI is commonly used, typically in negative ion mode due to the acidic nature of the phosphate (B84403) group.[1] However, if significant ion suppression is encountered with ESI, switching to APCI can be a viable strategy as it is often less susceptible to matrix effects.[1] It is always recommended to perform an infusion of your standard to empirically determine the optimal ionization mode and polarity.[3]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Signal Intensity for this compound

If you are observing a significantly lower signal than expected or no signal at all, it could be due to severe ion suppression or suboptimal instrument parameters.

Troubleshooting Workflow

cluster_0 Troubleshooting Low Signal Intensity start Low Signal Detected infuse Infuse Analyte Standard Directly into Mass Spectrometer start->infuse check_ms Is Signal Strong? infuse->check_ms optimize_ms Optimize MS Parameters: - Ionization Mode (ESI/APCI) - Polarity (+/-) - Source Voltages & Temps - Gas Flows check_ms->optimize_ms No check_lc Inject Standard into LC-MS/MS check_ms->check_lc Yes optimize_ms->infuse check_signal_lc Is Signal Strong? check_lc->check_signal_lc check_matrix Inject Spiked Matrix Sample check_signal_lc->check_matrix Yes optimize_chroma Optimize Chromatography: - Modify Gradient - Change Column - Adjust Mobile Phase check_signal_lc->optimize_chroma No check_suppression Is Signal Suppressed? check_matrix->check_suppression optimize_sample_prep Improve Sample Preparation: - Use SPE or LLE - Dilute Sample check_suppression->optimize_sample_prep Yes success Problem Resolved check_suppression->success No optimize_chroma->check_lc optimize_sample_prep->check_matrix

Caption: Workflow for diagnosing and resolving low signal intensity.

Step-by-Step Guide:

  • Verify Mass Spectrometer Performance: Directly infuse a standard solution of this compound into the mass spectrometer. If the signal is weak, optimize source parameters such as spray voltage, gas flows, and temperatures.[3][4]

  • Optimize Chromatographic Conditions: If the infused signal is strong but the signal post-column is weak, the issue may be with your chromatography. Adjust the LC gradient to ensure your analyte does not elute in the "suppression zones"—typically at the very beginning or end of the run.[1]

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5] Switch from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][5]

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components and alleviate suppression.

Problem 2: Poor Reproducibility and Inconsistent Results

Variability in your results, especially between different sample batches, often points to inconsistent matrix effects.

Logical Relationship Diagram

cluster_1 Factors Affecting Reproducibility A Inconsistent Results (Poor RSD) B Variable Matrix Effects Between Samples A->B F Lack of Internal Standard A->F C Inadequate Sample Cleanup B->C D Co-elution with Interferences B->D C->D E Suboptimal Chromatography D->E

References

selecting the appropriate internal standard for dimethyl phosphorothioate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of dimethyl phosphorothioate (B77711) (DMPA).

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the quantification of dimethyl phosphorothioate (DMPA)?

For the highest accuracy and precision in DMPA quantification, an isotopically labeled version of the analyte is the gold standard. We strongly recommend using This compound-d6 (DMPA-d6) . This internal standard co-elutes with the unlabeled DMPA and experiences similar ionization and matrix effects in mass spectrometry, providing the most reliable correction for analytical variability.

Cambridge Isotope Laboratories, Inc. (CIL) offers a "Dialkyl Phosphate (B84403) and Phosphorothioate Cocktail" which includes Dimethyl thiophosphate d6 potassium salt.

Q2: Are there any alternative internal standards if DMPA-d6 is not available?

While highly recommended, if DMPA-d6 is not accessible, researchers have utilized other compounds as internal standards. However, these are considered secondary options and may not provide the same level of accuracy. Some alternatives that have been used for the analysis of related dialkyl phosphates include:

  • Dibutyl phosphate (DBP) : This has been used as an internal standard for the analysis of six dialkyl phosphate metabolites.

  • Methamidophos-d6 : This has been used for the analysis of the parent compound, methamidophos, and could be considered for its metabolite, DMPA, though it is not structurally identical.

It is crucial to validate the performance of any alternative internal standard thoroughly to ensure it adequately corrects for variations in the analytical method.

Q3: What are the common analytical techniques for DMPA quantification?

The two primary analytical techniques for the sensitive and selective quantification of DMPA are:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique often requires derivatization of the polar DMPA molecule to increase its volatility for gas chromatography.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and specific method that can often analyze DMPA directly without derivatization, making it a popular choice.

Q4: Why is derivatization sometimes necessary for GC-MS analysis of DMPA?

DMPA is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile to be carried through the GC column. Derivatization is a chemical process that converts the polar DMPA into a more volatile and thermally stable derivative, allowing for its successful analysis by GC-MS. A common derivatizing agent for dialkyl phosphates is pentafluorobenzyl bromide (PFBBr).

Q5: How can I minimize matrix effects in my DMPA analysis?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix (e.g., urine, plasma), can significantly impact the accuracy of quantification. To minimize these effects:

  • Use an isotopically labeled internal standard (DMPA-d6): This is the most effective way to compensate for matrix effects.

  • Optimize sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample.

  • Chromatographic separation: Ensure good chromatographic resolution to separate DMPA from matrix components.

  • Matrix-matched calibration curves: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

Internal Standard Selection Guide

The selection of an appropriate internal standard is critical for accurate and reliable quantification of DMPA. The following table summarizes the recommended internal standard and a potential alternative.

Internal StandardChemical StructureMolecular Weight ( g/mol )Comments
This compound-d6 (DMPA-d6) C₂HD₆O₃PS148.15Primary Recommendation. Isotopically labeled analog of the analyte. Provides the most accurate correction for extraction, derivatization, and matrix effects.
Dibutyl phosphate (DBP) C₈H₁₉O₄P210.21Alternative. Not an isotopically labeled analog. May not fully compensate for all analytical variabilities. Thorough validation is required.

Experimental Protocols

Quantification of DMPA in Urine by LC-MS/MS

This protocol provides a general procedure for the analysis of DMPA in urine using an isotopically labeled internal standard.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.

  • To 1 mL of the urine supernatant, add the internal standard solution (DMPA-d6) to achieve a final concentration of 100 ng/mL.

  • Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

  • Elute the DMPA and internal standard with 3 mL of a 5% ammonia (B1221849) in methanol solution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: The specific precursor and product ion transitions for DMPA and DMPA-d6 need to be optimized on the instrument. Example transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
DMPA141.095.079.0
DMPA-d6147.0101.082.0
Quantification of DMPA in Urine by GC-MS with Derivatization

This protocol outlines a general procedure for DMPA analysis by GC-MS, including a derivatization step.

a. Sample Preparation and Derivatization

  • Follow steps 1-3 of the LC-MS/MS sample preparation protocol.

  • Perform a liquid-liquid extraction by adding 5 mL of methyl tert-butyl ether (MTBE) to the urine sample and vortexing for 5 minutes.

  • Centrifuge and transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • To the dried residue, add 50 µL of a derivatization agent solution (e.g., 10% Pentafluorobenzyl bromide (PFBBr) in acetone) and 10 µL of a catalyst (e.g., triethylamine).

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

b. GC-MS Conditions

  • GC Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) or negative chemical ionization (NCI) mode.

  • Selected Ion Monitoring (SIM) or MRM: Monitor characteristic ions of the derivatized DMPA and DMPA-d6.

Logical Workflow for Internal Standard Selection

The following diagram illustrates the decision-making process for selecting the appropriate internal standard for DMPA quantification.

InternalStandardSelection Start Start: DMPA Quantification Ideal_IS Isotopically Labeled DMPA (e.g., DMPA-d6) Available? Start->Ideal_IS Use_Ideal_IS Use DMPA-d6 Ideal_IS->Use_Ideal_IS Yes Alternative_IS Consider Alternative Internal Standards Ideal_IS->Alternative_IS No End Proceed with Analysis Use_Ideal_IS->End Structurally_Similar Is a Structurally Similar Isotopically Labeled Analog Available? (e.g., Deuterated Dithiophosphate) Alternative_IS->Structurally_Similar Use_Analog Use Labeled Analog (e.g., O,O-Dimethyl dithiophosphate-d6) Structurally_Similar->Use_Analog Yes Non_Isotopic_IS Use a Non-Isotopically Labeled Internal Standard with Similar Physicochemical Properties (e.g., DBP) Structurally_Similar->Non_Isotopic_IS No Validation Thorough Method Validation Required Use_Analog->Validation Non_Isotopic_IS->Validation Validation->End

Caption: Decision tree for selecting an internal standard for DMPA quantification.

Technical Support Center: Sample Preparation for Dimethyl Phosphorothioate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dimethyl phosphorothioate (B77711) (DMPT). This resource provides essential guidance on preventing the degradation of DMPT during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for dimethyl phosphorothioate during sample preparation?

A1: this compound is susceptible to degradation through several pathways, including:

  • Oxidation: The phosphorothioate functional group can be oxidized to a phosphodiester, which is a common degradation route, especially in the presence of oxidizing agents.[1]

  • Hydrolysis: The ester linkages in DMPT can be cleaved by water in a process called hydrolysis. The rate of hydrolysis is significantly influenced by the pH of the solution, with alkaline conditions generally accelerating degradation.

  • Thermal Degradation: Elevated temperatures can cause the decomposition of DMPT and related organophosphorus compounds.

Q2: What are the initial signs of DMPT degradation in a sample?

A2: Signs of degradation can manifest in your analytical data. You might observe:

  • Poor peak shape or peak splitting in chromatograms.

  • The appearance of unexpected peaks in the chromatogram of a stressed sample.

  • A decrease in the expected concentration of DMPT over time.

  • Inconsistent results between replicate samples.

Q3: How can I minimize the degradation of DMPT during sample storage?

A3: Proper storage is crucial for maintaining the integrity of your samples. Key recommendations include:

  • Temperature: Store samples at low temperatures, preferably at or below -20°C.[2][3][4]

  • pH: Ensure the sample matrix is at a neutral or slightly acidic pH to minimize hydrolysis.

  • Light: Protect samples from light to prevent photodegradation.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.

Troubleshooting Guides

Issue 1: Low recovery of DMPT after sample extraction.

Possible Cause Solution
Degradation during extraction - Maintain a low temperature throughout the extraction process. - Ensure all solvents and reagents are pre-chilled. - Work quickly to minimize the time the sample is at room temperature.
Incomplete elution from Solid Phase Extraction (SPE) cartridge - Optimize the elution solvent. A stronger solvent or a larger volume may be needed. - Ensure the SPE cartridge is not drying out before the elution step.
Adsorption to labware - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.

Issue 2: Inconsistent DMPT concentrations in replicate samples.

Possible Cause Solution
Variable degradation between samples - Ensure uniform handling and storage conditions for all replicates. - Process all samples in the same batch if possible.
Incomplete derivatization - Optimize the derivatization reaction conditions (temperature, time, reagent concentration). - Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
Instrumental variability - Perform regular maintenance and calibration of your analytical instrument. - Use an internal standard to correct for variations in injection volume and instrument response.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for DMPT from Urine

This protocol is adapted from methods for extracting similar organophosphate metabolites from urine.[5][6]

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Urine sample

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Precondition the SPE cartridge: Wash the C18 cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Preparation: Centrifuge the urine sample at 3000 rpm for 10 minutes to remove any particulate matter.

  • Adjust pH: Adjust the pH of the urine supernatant to approximately 6.0-7.0 using a suitable buffer.

  • Load Sample: Load 5 mL of the pH-adjusted urine onto the preconditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Wash Cartridge: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Dry Cartridge: Dry the cartridge under vacuum or by passing air through it for 10-15 minutes.

  • Elute DMPT: Elute the DMPT from the cartridge with 3 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical method (e.g., 100 µL of ethyl acetate (B1210297) for GC analysis).

Protocol 2: Derivatization of DMPT for GC-MS Analysis

This protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to create a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative of DMPT.[7][8]

Materials:

  • Dried sample extract containing DMPT

  • BSTFA + 1% TMCS (trimethylchlorosilane)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure Dryness: It is critical that the sample extract is completely dry, as moisture will react with the derivatizing reagent.

  • Add Reagents: To the dried extract in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst.

  • Seal and Heat: Tightly cap the vial and heat at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cool: Allow the vial to cool to room temperature.

  • Analyze: The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The following tables provide data on the stability of related phosphorothioate compounds under various conditions. While not specific to DMPT, they illustrate the expected trends in degradation.

Table 1: Effect of pH on the Hydrolysis of a Phosphorothioate Monoester (p-nitrophenyl phosphorothioate)

Data extrapolated from a study on p-nitrophenyl phosphorothioate dianion hydrolysis.

pHRelative Rate of Hydrolysis
5Low
7Moderate
9High

This table illustrates that the rate of hydrolysis increases significantly with increasing pH.

Table 2: Effect of Temperature on the Stability of a Phosphorothioate Oligonucleotide

Data based on general observations of thermal degradation of phosphorothioate oligonucleotides.[1]

TemperatureStability
-20°CHigh
4°CModerate
25°C (Room Temp)Low
45°CVery Low
90°CExtremely Low

This table shows a clear trend of decreasing stability with increasing temperature.

Visualizations

Degradation Pathways of this compound DMPT This compound (DMPT) Oxidation Oxidation DMPT->Oxidation O2, H2O2 Hydrolysis Hydrolysis DMPT->Hydrolysis H2O, pH dependent Thermal_Stress Thermal Stress DMPT->Thermal_Stress High Temperature Oxidized_Product Dimethyl Phosphate (DMPO) Oxidation->Oxidized_Product Hydrolysis_Products Methanol + Phosphorothioic Acid Hydrolysis->Hydrolysis_Products Thermal_Products Decomposition Products Thermal_Stress->Thermal_Products

Caption: Major degradation pathways of this compound.

Sample Preparation Workflow to Minimize DMPT Degradation cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_derivatization Derivatization for GC-MS cluster_analysis Analysis Collect Collect Sample Store Store at <= -20°C Collect->Store Prepare Prepare Sample (pH adjustment) Store->Prepare SPE Solid Phase Extraction (SPE) Prepare->SPE Elute Elute DMPT SPE->Elute Dry Evaporate to Dryness Elute->Dry Derivatize Add BSTFA + Pyridine Dry->Derivatize Heat Heat at 70°C Derivatize->Heat Analyze GC-MS Analysis Heat->Analyze

Caption: Recommended workflow for DMPT sample preparation.

Troubleshooting Logic for Low DMPT Recovery Start Low DMPT Recovery? Check_Storage Samples stored at <= -20°C? Start->Check_Storage Check_Extraction_Temp Extraction performed at low temp? Check_Storage->Check_Extraction_Temp Yes Failure Consult Instrument Specialist Check_Storage->Failure No Check_Elution Elution solvent optimized? Check_Extraction_Temp->Check_Elution Yes Check_Extraction_Temp->Failure No Check_Derivatization Sample completely dry before derivatization? Check_Elution->Check_Derivatization Yes Check_Elution->Failure No Check_Reagents Derivatization reagents fresh? Check_Derivatization->Check_Reagents Yes Check_Derivatization->Failure No Success Problem Solved Check_Reagents->Success Yes Check_Reagents->Failure No

References

Technical Support Center: Enhancing Chromatographic Resolution of Dimethyl Phosphorothioate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of dimethyl phosphorothioate (B77711) isomers. The content is structured to directly address specific issues encountered during experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic analysis of dimethyl phosphorothioate isomers, providing step-by-step solutions.

Issue 1: Poor Resolution Between O,O-Dimethyl Phosphorothioate and O,S-Dimethyl Phosphorothioate (Methamidophos) Constitutional Isomers

Symptoms:

  • Co-eluting or heavily overlapping peaks for the two constitutional isomers.

  • Inaccurate quantification due to lack of baseline separation.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Column Selection For Gas Chromatography (GC), a column with a mid-polarity stationary phase, such as a 5% phenyl polysiloxane phase, is often effective. For High-Performance Liquid Chromatography (HPLC), reversed-phase columns (e.g., C18) can be used, but may require optimization of mobile phase conditions.
Suboptimal Temperature Program (GC) Start with a lower initial oven temperature to improve the separation of these volatile isomers. A slow temperature ramp will increase the interaction time with the stationary phase, enhancing resolution.
Incorrect Mobile Phase Composition (HPLC) For reversed-phase HPLC, begin with a higher aqueous content in the mobile phase and a shallow gradient. The addition of ion-pairing reagents is generally not necessary for these neutral isomers.
Injector Port Issues (GC) Organophosphorus pesticides can be prone to degradation in the GC inlet.[1] Ensure the use of a deactivated liner to minimize active sites that can cause peak tailing and loss of resolution.[1]

Issue 2: Inadequate Separation of Methamidophos (B33315) Enantiomers (R-(+)-methamidophos and S-(-)-methamidophos)

Symptoms:

  • A single, broad peak for methamidophos when chiral separation is expected.

  • Partial co-elution of enantiomers, appearing as a shouldered or distorted peak.

Possible Causes & Solutions:

CauseRecommended Action
Non-Chiral Stationary Phase Enantiomers cannot be separated on a non-chiral column. A chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven effective.
Inappropriate Mobile Phase for Chiral HPLC Normal-phase chromatography with a mobile phase like n-hexane/2-propanol is often successful. The percentage of the alcohol modifier is a critical parameter to optimize; lower percentages generally lead to better resolution but longer retention times.
Suboptimal Column Temperature Temperature can significantly impact chiral recognition. Operate the column at a consistent, controlled temperature, typically around 25°C. Experiment with slightly lower or higher temperatures to see the effect on resolution.
High Flow Rate A lower flow rate increases the interaction time between the enantiomers and the chiral stationary phase, which can improve resolution.

Issue 3: General Peak Broadening and Tailing for All Isomers

Symptoms:

  • Wide peaks with poor symmetry, leading to decreased resolution and sensitivity.

Possible Causes & Solutions:

CauseRecommended Action
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.
Column Overload Injecting too high a concentration or volume of the sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.
Column Contamination or Deterioration Use a guard column to protect the analytical column from sample matrix components. If performance degrades, try flushing the column or, if necessary, replace it.
Inappropriate Data Acquisition Rate A slow data acquisition rate can lead to the digital broadening of peaks. Ensure the rate is sufficient to capture the peak profile accurately, typically 10-20 points across the peak.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of this compound isomers I need to be concerned about separating?

A1: There are two main types of isomers. The first are constitutional isomers: O,O-dimethyl phosphorothioate and O,S-dimethyl phosphorothioate (commonly known as methamidophos). The second type are the enantiomers of methamidophos, which is a chiral molecule: R-(+)-methamidophos and S-(-)-methamidophos.

Q2: Which chromatographic technique is better for separating the constitutional isomers, GC or HPLC?

A2: Both techniques can be used, but Gas Chromatography (GC) is frequently employed for the analysis of these relatively volatile and thermally stable organophosphorus compounds.[2] GC coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD) offers high sensitivity and selectivity.

Q3: Can I separate the enantiomers of methamidophos using a standard C18 column?

A3: No, a standard C18 column is achiral and will not separate enantiomers. You must use a chiral stationary phase (CSP) for this purpose. Polysaccharide-based columns are a common choice for the chiral resolution of pesticides.

Q4: My peaks for all this compound isomers are tailing. What is the most likely cause?

A4: For GC analysis of organophosphorus compounds, peak tailing is often due to active sites in the GC inlet or on the column itself, leading to unwanted interactions.[1] Using a deactivated inlet liner and a high-quality, well-maintained column is crucial. In HPLC, peak tailing can be caused by secondary interactions with the stationary phase, extra-column dead volume, or column contamination.

Q5: How does temperature affect the resolution of these isomers?

A5: In GC, the temperature program is critical for separating the constitutional isomers. A slower ramp rate generally improves resolution. For chiral HPLC, temperature influences the thermodynamics of the chiral recognition process. An optimal, stable temperature is necessary for reproducible results. Elevated temperatures in ion-pair chromatography of larger phosphorothioate oligonucleotides have been shown to suppress diastereomeric separation, leading to sharper peaks. While this compound is a smaller molecule, temperature effects should still be considered and optimized.

Quantitative Data Summary

Table 1: HPLC Conditions for Enantiomeric Separation of Methamidophos

ParameterCondition 1Condition 2
Column Chiralcel OD (250 mm x 4.6 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate) phase
Mobile Phase n-hexane/isopropanol (B130326) (80:20, v/v)n-hexane/2-propanol (90/10, v/v)
Flow Rate 0.5 mL/min1.0 mL/min (analytical), 3.0 mL/min (semipreparative)
Temperature 25 °CNot specified
Detection UV at 230 nmUV at 230 nm
Elution Order (+)-methamidophos before (-)-methamidophosNot specified

Table 2: GC Conditions for Analysis of Methamidophos and Related Organophosphorus Pesticides

ParameterCondition 1Condition 2
Column 5% Phenyl Polysiloxane Phase (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm)DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas HeliumHelium
Injection Mode SplitlessSplitless
Inlet Temperature 250 °CNot specified
Oven Program 60 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 minVaries depending on the full list of analytes
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Mass Spectrometer (MS)

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Methamidophos Enantiomers

1. Objective: To resolve the R and S enantiomers of methamidophos.

2. Materials:

  • HPLC system with UV detector
  • Chiralcel OD column (250 mm x 4.6 mm, 5 µm)
  • Methamidophos standard
  • HPLC-grade n-hexane
  • HPLC-grade isopropanol

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in an 80:20 (v/v) ratio.
  • Degas the mobile phase before use.

4. Chromatographic Conditions:

  • Set the column temperature to 25 °C.
  • Set the flow rate to 0.5 mL/min.
  • Set the UV detector wavelength to 230 nm.
  • Inject 10-20 µL of the methamidophos standard solution.

5. Data Analysis:

  • Identify the two enantiomer peaks. The (+)-enantiomer typically elutes before the (-)-enantiomer under these conditions.
  • Calculate the resolution between the two peaks. A resolution value >1.5 is considered baseline separation.

Protocol 2: GC-MS Analysis of this compound Constitutional Isomers

1. Objective: To separate and identify O,O-dimethyl phosphorothioate and O,S-dimethyl phosphorothioate (methamidophos).

2. Materials:

  • GC-MS system
  • TraceGOLD TG-5MS column (30 m x 0.25 mm x 0.25 µm) or equivalent
  • Standards of O,O-dimethyl phosphorothioate and methamidophos
  • Helium (carrier gas)
  • Deactivated GC inlet liner

3. GC-MS Conditions:

  • Inlet: Set to splitless mode at 250 °C.
  • Oven Program: Start at 60 °C for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-350.

4. Sample Preparation and Injection:

  • Dissolve the standards in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1-10 µg/mL.
  • Inject 1 µL of the sample.

5. Data Analysis:

  • Identify the peaks corresponding to the two isomers based on their retention times and mass spectra.
  • Ensure good peak shape and resolution between the isomers.

Visualizations

Troubleshooting_Workflow start Poor Resolution Observed issue_type Identify Isomer Type start->issue_type constitutional Constitutional Isomers (O,O- vs O,S-) issue_type->constitutional Constitutional chiral Enantiomers (R- vs S-methamidophos) issue_type->chiral Enantiomeric check_gc_column Check GC Column (e.g., 5% phenyl) constitutional->check_gc_column check_chiral_column Ensure Chiral Column is Used chiral->check_chiral_column optimize_gc_temp Optimize GC Temp Program (slow ramp) check_gc_column->optimize_gc_temp check_hplc_mp Check HPLC Mobile Phase (high aqueous) optimize_gc_temp->check_hplc_mp general_troubleshooting General Troubleshooting (Peak Broadening/Tailing) check_hplc_mp->general_troubleshooting optimize_chiral_mp Optimize Chiral Mobile Phase (% modifier) check_chiral_column->optimize_chiral_mp optimize_chiral_temp Control Column Temperature optimize_chiral_mp->optimize_chiral_temp optimize_chiral_temp->general_troubleshooting check_extracolumn Check for Extra-Column Volume general_troubleshooting->check_extracolumn Yes solution Resolution Improved general_troubleshooting->solution No check_overload Check for Column Overload check_extracolumn->check_overload check_column_health Check Column Health check_overload->check_column_health check_column_health->solution

Caption: Troubleshooting workflow for poor isomer resolution.

Method_Development_Logic start Define Separation Goal select_isomers Select Isomer Type start->select_isomers constitutional Constitutional Isomers select_isomers->constitutional Constitutional enantiomers Enantiomers select_isomers->enantiomers Enantiomeric select_technique_const Select Technique (GC preferred) constitutional->select_technique_const select_technique_enant Select Technique (Chiral HPLC) enantiomers->select_technique_enant select_column_const Select Column (e.g., DB-5ms) select_technique_const->select_column_const optimize_params_const Optimize GC Parameters (Temp, Flow Rate) select_column_const->optimize_params_const validate Validate Method optimize_params_const->validate select_column_enant Select Chiral Column (e.g., Chiralcel OD) select_technique_enant->select_column_enant optimize_params_enant Optimize HPLC Parameters (Mobile Phase, Temp) select_column_enant->optimize_params_enant optimize_params_enant->validate

Caption: Logical workflow for method development.

References

Validation & Comparative

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of Dimethyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dimethyl phosphorothioate (B77711) (DMP), a key metabolite of many organophosphorus compounds, is critical. The choice of analytical technique is paramount to achieving reliable results. This guide provides an in-depth comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for DMP analysis, supported by experimental data and detailed protocols.

Dimethyl phosphorothioate's polar nature presents a fork in the analytical road. While both GC-MS and LC-MS/MS are capable of its detection and quantification, they employ fundamentally different strategies. GC-MS, a robust and widely available technique, necessitates a chemical derivatization step to render the non-volatile DMP amenable to gas-phase analysis. In contrast, LC-MS/MS, a more modern and versatile platform, can often analyze DMP in its native form directly from biological or environmental matrices.

This guide will dissect the performance of each technique, offering a clear comparison of their quantitative capabilities and outlining the typical experimental workflows.

Quantitative Performance: A Comparative Overview

The choice between GC-MS and LC-MS/MS for DMP analysis often hinges on the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes key quantitative performance parameters collated from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) ~0.1 - 0.3 µg/L (in urine)[1]~0.02 - 0.07 ng/mL (in urine)[2]LC-MS/MS can achieve lower detection limits, making it suitable for trace-level analysis.
Limit of Quantitation (LOQ) ~0.015 mg/kg (in millet)[3]2 µg/L (for various dialkyl phosphates in urine)[4]Both techniques offer excellent sensitivity for regulatory and research purposes.
Linearity (R²) >0.99[3]>0.99Both methods demonstrate excellent linearity over a range of concentrations.
Recovery 56.7 - 103.9% (analyte and matrix dependent)[1]93 - 102%[2]Both techniques can achieve high and reproducible recoveries with appropriate sample preparation.
Precision (RSD) <12.5%[5]<15%Both methods offer good precision for reliable quantification.
Derivatization Required? YesNoThe need for derivatization in GC-MS adds an extra step to the workflow, increasing sample preparation time and the potential for analytical variability.
Sample Throughput Lower (due to derivatization and longer run times)Higher (direct analysis and faster chromatography)LC-MS/MS generally offers higher throughput, which is advantageous for large-scale studies.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the analysis of this compound using both GC-MS and LC-MS/MS. These protocols are generalized from common practices and may require optimization for specific applications and matrices.

GC-MS Analysis of this compound

The analysis of DMP by GC-MS hinges on a critical derivatization step to increase its volatility. A common approach involves alkylation of the acidic proton.

1. Sample Preparation (Urine):

  • Solid-Phase Extraction (SPE): Acidified urine samples can be passed through a C18 SPE cartridge to remove interfering polar compounds. The cartridge is then washed, and the analytes are eluted with an organic solvent like methyl t-butyl ether.[6]

  • Liquid-Liquid Extraction (LLE): Alternatively, acidified urine can be extracted with a mixture of diethyl ether and acetonitrile (B52724).[7]

2. Derivatization:

  • The extracted and dried residue is derivatized using a reagent such as pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst.[1] This reaction converts the polar DMP into a more volatile ester.

  • The reaction is typically carried out at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes).[1]

3. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for organophosphorus compound analysis (e.g., DB-5MS).

  • Injector: Splitless injection is commonly used to maximize sensitivity.

  • Oven Temperature Program: A temperature gradient is employed to separate the derivatized DMP from other sample components.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full-scan mode for qualitative analysis. Electron ionization (EI) is the standard ionization technique.

LC-MS/MS Analysis of this compound

LC-MS/MS offers a more direct approach for the analysis of DMP, circumventing the need for derivatization.

1. Sample Preparation:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for the extraction of pesticides and their metabolites from various matrices, including food and biological samples.[7][8][9][10][11][12] The sample is first extracted with acetonitrile, followed by a partitioning step using salts (e.g., magnesium sulfate (B86663) and sodium chloride). A subsequent dispersive solid-phase extraction (dSPE) step with sorbents like primary secondary amine (PSA) and C18 is used to remove interferences.

  • Liquid-Liquid Extraction (LLE): A simple LLE with a suitable organic solvent can also be effective for extracting DMP from aqueous samples.[2]

  • Dilute-and-Shoot: For relatively clean samples, a simple dilution of the sample followed by direct injection into the LC-MS/MS system may be sufficient.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of DMP.[4]

Visualizing the Workflow: A Comparative Diagram

To better illustrate the procedural differences between the two techniques, the following diagrams outline the typical experimental workflows for GC-MS and LC-MS/MS analysis of this compound.

GC_MS_Workflow cluster_GCMS GC-MS Workflow Sample Sample Collection Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (e.g., with PFBBr) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS analytical workflow for this compound.

LC_MS_MS_Workflow cluster_LCMSMS LC-MS/MS Workflow Sample2 Sample Collection Extraction2 Extraction (QuEChERS, LLE, or Dilution) Sample2->Extraction2 LC_Separation LC Separation Extraction2->LC_Separation MSMS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Data_Analysis2 Data Analysis MSMS_Detection->Data_Analysis2

LC-MS/MS analytical workflow for this compound.

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of this compound. The choice between them ultimately depends on the specific requirements of the analysis.

  • GC-MS is a cost-effective and widely available technique that can provide excellent sensitivity and selectivity. However, the mandatory derivatization step adds complexity and time to the sample preparation workflow.

  • LC-MS/MS offers the significant advantage of direct analysis of the polar DMP without the need for derivatization, leading to higher sample throughput and potentially reduced analytical variability. Its superior sensitivity at the sub-ng/mL level makes it particularly well-suited for applications requiring the detection of trace amounts of the analyte.[2]

For laboratories with high sample loads and the need for rapid turnaround times, LC-MS/MS is often the preferred method. However, for laboratories where LC-MS/MS is not available, a well-optimized GC-MS method can still provide accurate and reliable results for the determination of this compound. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.

References

A Comparative Guide to Inter-Laboratory Measurement of Dimethyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance of Analytical Methods

The selection of an analytical method for DMP measurement is often guided by factors such as sensitivity, selectivity, and the nature of the biological matrix. The two predominant techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the quantitative performance of these methods as reported in various studies.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-FPDSolid Phase Extraction, Derivatization0.004 ppm0.02 ppm108 ± 12[1]
UFLC-MS/MSLiquid-Liquid Extraction0.0207 ng/mL0.0609 ng/mL93-102[2][3]
LC-MS/MSLiquid-Liquid Extraction-2 µg/L-[4]
GC/FPDSolid Phase Extraction, Derivatization7.4 µg/L-85-137[5]

Note: Direct comparison of LOD and LOQ values should be made with caution due to differences in instrumentation, sample matrices, and calculation methods across studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for sample preparation and analysis based on commonly cited methods.

Sample Preparation: Liquid-Liquid Extraction (LLE) for LC-MS/MS[2][3][4]

This method is suitable for the extraction of DMP and other dialkyl phosphate (B84403) metabolites from urine.

Materials:

  • Urine sample

  • Ethyl acetate (B1210297) (cold)

  • Acetonitrile

  • Eppendorf tubes (2 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of the urine sample into a 2 mL Eppendorf tube.

  • Add 100 µL of the internal standard solution.

  • Add 800 µL of cold ethyl acetate to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube on ice for 10 minutes to facilitate protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Carefully transfer the resulting supernatant to a clean 10 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 500 µL of acetonitrile.

  • Transfer the reconstituted sample to a vial for UFLC-MS/MS analysis.[2]

Sample Preparation: Solid Phase Extraction (SPE) and Derivatization for GC-FPD[1]

This protocol is designed for the analysis of O,S-dimethyl hydrogen phosphorothioate (B77711) (O,S-DMPT), a specific biomarker for methamidophos (B33315), in urine.

Materials:

  • Urine sample

  • C18 Solid Phase Extraction (SPE) column

  • Lyophilizer (Freeze-dryer)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS)

  • Acetonitrile

Procedure:

  • Adjust the pH of the urine sample.

  • Perform a cleanup step using a C18 SPE column.

  • Lyophilize the cleaned urine sample at a low temperature to prevent the loss of the volatile and potentially unstable O,S-DMPT metabolite.[1]

  • Derivatize the dried residue using MTBSTFA + 1% TBDMCS in acetonitrile.[1]

  • Filter the derivatized product.

  • The sample is now ready for analysis by gas chromatography with a pulse flame photometric detector (GC-PFPD) specific for phosphorus compounds.[1]

Visualizing the Workflow and Method Comparison

To aid in the understanding of the analytical process and method selection, the following diagrams illustrate a typical experimental workflow and a comparison of the key features of GC-MS and LC-MS/MS.

Experimental Workflow for DMP Measurement cluster_collection Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Interpretation SampleCollection Urine Sample Collection InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Detection Mass Spectrometry Detection (MS or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized experimental workflow for the measurement of dimethyl phosphorothioate (DMP).

Comparison of GC-MS and LC-MS_MS for DMP Analysis cluster_gcms GC-MS cluster_lcmsms LC-MS/MS GCMS_Adv Advantages: - High chromatographic resolution - Established libraries for identification GCMS_Disadv Disadvantages: - Derivatization often required for polar analytes - Potential for thermal degradation LCMSMS_Adv Advantages: - Suitable for polar and non-volatile compounds - High sensitivity and selectivity (MRM) - No derivatization needed LCMSMS_Disadv Disadvantages: - Potential for matrix effects - Lower chromatographic resolution than GC DMP This compound (DMP) (Polar Analyte) DMP->GCMS_Adv Requires Derivatization DMP->LCMSMS_Adv Direct Analysis

Caption: Logical comparison of GC-MS and LC-MS/MS for the analysis of this compound.

References

A Comparative Guide to the Specificity of Dimethyl Phosphorothioate as a Biomarker for Organophosphate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of dimethyl phosphorothioate (B77711) (DMP), a common dialkylphosphate (DAP) metabolite, and its utility as a biomarker for exposure to organophosphate (OP) pesticides. A central challenge in biomonitoring OP exposure is the non-specific nature of most DAP biomarkers; a single metabolite can be derived from numerous parent pesticides. This document compares the specificity of DMP with other biomarkers and presents the experimental data and protocols necessary for an informed evaluation.

The Challenge of Biomarker Specificity

Organophosphate pesticides are metabolized in the body into various dialkylphosphates (DAPs), which are then excreted in urine. The six most commonly monitored DAPs are:

While the presence of these metabolites in urine confirms exposure to OP pesticides, a significant limitation is the lack of specificity.[1] Many different OP pesticides can hydrolyze to the same DAP metabolite, making it difficult to identify the parent compound responsible for the exposure.[1][2] This guide focuses on this compound (DMTP, often abbreviated as DMP in literature), one of the most frequently detected metabolites, to illustrate this challenge.

The diagram below illustrates the metabolic convergence of several common organophosphate pesticides into the non-specific biomarker, this compound (DMTP), while also showing a contrasting pathway where methamidophos (B33315) metabolizes to a more specific biomarker, O,S-DMPT.

Malathion (B1675926) Malathion DMTP Dimethyl phosphorothioate (DMTP) Malathion->DMTP Azinphos_methyl Azinphos-methyl Azinphos_methyl->DMTP Phosmet Phosmet Phosmet->DMTP Temephos Temephos Temephos->DMTP Methamidophos Methamidophos OS_DMPT O,S-Dimethyl phosphorothioate (O,S-DMPT) Methamidophos->OS_DMPT

Metabolic pathways of select organophosphate pesticides.

Comparative Data on Biomarker Specificity

The key to assessing biomarker utility is understanding the relationship between the parent pesticide and its resulting metabolites. As shown in the table below, DMTP can originate from a wide array of pesticides, making it a general marker of exposure to dimethyl-containing OPs. In contrast, metabolites like O,S-dimethyl hydrogen phosphorothioate (O,S-DMPT) offer high specificity for a single pesticide, methamidophos.[3][4]

Table 1: Specificity of Dimethylated Phosphorothioate Biomarkers

Biomarker Common Abbreviation Parent Pesticide(s) Specificity Level
O,O-Dimethyl phosphorothioate DMTP Malathion, Azinphos-methyl, Phosmet, Temephos, Methyl parathion, Fenitrothion, and others[5][6][7] Low (General marker for dimethyl OPs)

| O,S-Dimethyl phosphorothioate | O,S-DMPT | Methamidophos (and its parent compound, Acephate)[3][4][8] | High (Specific to Methamidophos exposure) |

Performance of Analytical Methods

The reliable detection and quantification of these biomarkers are paramount. Various analytical techniques are employed, with Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.[9] The performance of these methods varies, and key parameters include the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Table 2: Comparison of Analytical Method Performance for DAP Metabolites

Analytical Method Analyte(s) Matrix LOD LOQ Mean Recovery (%) Reference
GC with Pulsed Flame Photometric Detection (PFPD) O,S-DMPT Urine 0.004 ppm 0.02 ppm 108% [3][4]
Ultrafast LC-MS/MS (UFLC-MS/MS) DMTP Urine 0.0488 ng/mL 0.1478 ng/mL 93-102% (for all DAPs) [9][10]
Ultrafast LC-MS/MS (UFLC-MS/MS) DMP Urine 0.0207 ng/mL 0.0627 ng/mL 93-102% (for all DAPs) [9][10]

| Ultrafast LC-MS/MS (UFLC-MS/MS) | DMDTP | Urine | 0.0406 ng/mL | 0.1230 ng/mL | 93-102% (for all DAPs) |[9][10] |

Experimental Protocols

Detailed and robust methodologies are crucial for reproducible and accurate biomonitoring. Below are summaries of established protocols for the analysis of both a specific and a non-specific dimethylated biomarker.

This method is designed for the specific quantification of the methamidophos metabolite, O,S-DMPT, in urine.[3][8]

  • Sample Preparation:

    • Adjust 5 mL of urine sample to a pH between 7 and 8 using a 0.4 N sodium hydroxide (B78521) solution.

    • Perform sample cleanup using a C18 Solid Phase Extraction (SPE) column.

    • Freeze the sample at -80°C.

  • Lyophilization (Freeze-Drying):

    • Place the frozen sample in a freeze-drier chamber at -40°C.

    • Apply a vacuum and elevate the temperature to -7°C. This process typically takes 48 hours for a batch of 50 samples.

  • Derivatization:

    • To the dried residue, add 0.5 mL of acetonitrile (B52724) followed by 0.5 mL of a derivatization reagent (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% TBDMCS).

    • Vortex the samples and place them on a shaker for 2 hours to allow the reaction to complete.

  • Analysis:

    • Filter the derivatized product.

    • Analyze and quantify the sample using Gas Chromatography with a Pulse Flame Photometric Detector (GC-PFPD) specific for phosphorus compounds.

This method is suitable for the simultaneous screening of six common DAP metabolites, including DMTP, in human urine.[9][10]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Use 200 µL of urine for the extraction.

    • Perform liquid-liquid extraction using ethyl acetate (B1210297) as the solvent. This method has been shown to have high recovery rates (93-112%) and is preferred for its simplicity and low sample volume requirement.

  • Analysis:

    • Analyze the extracted samples using an Ultrafast Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UFLC-MS/MS).

    • Detection is based on a signal-to-noise ratio of 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).

The following diagram outlines the typical workflow for analyzing DAP biomarkers in a research setting.

cluster_workflow General Analytical Workflow for DAP Biomarkers SampleCollection 1. Urine Sample Collection SamplePrep 2. Sample Preparation (e.g., LLE, SPE) SampleCollection->SamplePrep Derivatization 3. Derivatization (if required for GC) SamplePrep->Derivatization Analysis 4. Instrumental Analysis (GC or LC-MS/MS) Derivatization->Analysis DataProcessing 5. Data Processing & Quantification Analysis->DataProcessing Interpretation 6. Interpretation & Exposure Assessment DataProcessing->Interpretation

Workflow for urinary DAP biomarker analysis.

Conclusion and Recommendations

The use of this compound (DMTP) as a biomarker is effective for confirming general exposure to a class of organophosphate pesticides but falls short in identifying the specific source of that exposure. This lack of specificity is a critical limitation in epidemiological studies and risk assessment where linking exposure to a particular agent is necessary.[1]

For researchers requiring high specificity, the following recommendations are provided:

  • Prioritize Specific Metabolites: When possible, analytical methods should target pesticide-specific metabolites, such as O,S-DMPT for methamidophos exposure.[3]

  • Use a Multi-Biomarker Approach: Analyzing a panel of all six major DAPs can provide a more complete profile of exposure. The ratio of different metabolites may offer clues to the parent compounds.

  • Combine with Environmental Monitoring: Supplementing biomonitoring data with environmental sampling can help correlate the presence of specific pesticides in the environment with the metabolite profile observed in individuals.

Ultimately, while DMTP is a sensitive and frequently used indicator of OP pesticide exposure, its utility is that of a broad screening tool.[11] A thorough and specific assessment of exposure requires a more nuanced approach, incorporating specific biomarkers and advanced analytical strategies.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Dimethyl Phosphorothioate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of dimethyl phosphorothioate (B77711) (DMP), a key metabolite of several organophosphorus pesticides, selecting the optimal Solid-Phase Extraction (SPE) cartridge is a critical step for achieving reliable and accurate quantification. This guide provides an objective comparison of the performance of different SPE cartridge types, supported by experimental data on DMP and structurally similar analytes, to aid in the selection of the most suitable product for your analytical needs.

The choice of sorbent material is the most critical factor influencing the performance of an SPE cartridge. While direct comparative studies on DMP are limited, this guide draws upon data from the analysis of other small, polar organophosphate esters and dialkyl phosphates, which are structurally and chemically similar. The performance of SPE cartridges for this broader class of compounds is a strong indicator of their efficacy for DMP extraction.

Performance Comparison of SPE Sorbent Types

The following table summarizes the key performance characteristics of commonly used sorbents for the extraction of small organophosphorus compounds. Polymeric reversed-phase cartridges, such as those based on styrene-divinylbenzene or N-vinylpyrrolidone-divinylbenzene copolymers, generally exhibit superior performance for polar analytes like DMP compared to traditional silica-based C18 cartridges.

Sorbent TypeBrand ExamplesPrinciple of RetentionReported Performance for Small Organophosphorus CompoundsKey AdvantagesPotential Disadvantages
Polymeric Reversed-Phase Waters Oasis HLB, Phenomenex Strata-X, Agilent Bond Elut PPLHydrophilic-Lipophilic Balance (HLB) or Reversed-PhaseHigh and Consistent Recoveries: Studies on various organophosphate esters and dialkyl phosphates consistently report high recoveries, often in the range of 70-120%. For example, Oasis HLB showed the highest recovery (98.36%) for the polar organophosphorus compound glufosinate-ammonium (B1218520) in a comparative study. An automated method for urinary dialkyl phosphates using a styrene-divinyl benzene (B151609) polymer-based cartridge also reported high recoveries[1]. A study on 21 organophosphate esters and their metabolites using an HLB column reported a recovery range of 57.6%-121.2%[2].Excellent retention of a wide range of polar and non-polar compounds, stable across a broad pH range, not adversely affected by drying out.Higher cost compared to silica-based cartridges.
Silica-Based Reversed-Phase (C18) Agilent Bond Elut C18, Waters Sep-Pak C18Reversed-Phase (Hydrophobic)Variable Recoveries: Recoveries for polar organophosphates can be variable and are often lower than with polymeric sorbents. A study on organophosphate ester metabolites in breast milk using a C18 d-SPE cleanup reported average recoveries ranging from 58% to 120%[3]. Another study on organophosphorus esters using an ENVI-18 cartridge reported spike recoveries of 71.6%–114%[4].Lower cost, widely available, extensive literature for various applications.Prone to analyte breakthrough if the sorbent dries out, limited stability at extreme pH values, potential for irreversible adsorption of some compounds.
Mixed-Mode Ion Exchange Waters Oasis MCX/MAX/WCX/WAX, Agilent Bond Elut Plexa PCX/PAXReversed-Phase and Ion ExchangeHighly Selective: Offers enhanced selectivity for ionizable compounds, which can be beneficial for complex matrices. Can provide very clean extracts.Provides orthogonal retention mechanisms for enhanced selectivity and cleanup of complex samples.Method development can be more complex compared to single-mechanism sorbents.

Experimental Workflow for SPE

The following diagram illustrates a typical experimental workflow for the solid-phase extraction of dimethyl phosphorothioate from an aqueous sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Urine) Spike Spike with Internal Standard Sample->Spike Adjust_pH Adjust pH (if necessary) Spike->Adjust_pH Load 3. Load Sample Adjust_pH->Load Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge (e.g., Water/Methanol (B129727) mixture) Load->Wash Elute 5. Elute Analyte (e.g., Acetonitrile (B52724) or Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for polymeric and silica-based SPE cartridges, based on methods for similar analytes.

Protocol 1: Polymeric Reversed-Phase (e.g., Waters Oasis HLB)

This protocol is a generic method for the extraction of dialkyl phosphates and other polar organophosphorus compounds from aqueous samples.

  • Cartridge Conditioning: Flush the Oasis HLB cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol.

  • Cartridge Equilibration: Flush the cartridge with 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample (e.g., 1-10 mL of water or urine) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute the target analytes with two 1.5 mL aliquots of acetonitrile or methanol into a collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent (e.g., 200 µL of mobile phase) for instrumental analysis.

Protocol 2: Silica-Based C18

This is a generic protocol for the extraction of organophosphorus compounds using a C18 cartridge. It is critical that the sorbent does not go dry after the equilibration step.

  • Cartridge Conditioning: Flush the C18 cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol.

  • Cartridge Equilibration: Flush the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry from this point onwards.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water or a weak organic-aqueous mixture to remove interferences.

  • Elution: Elute the analytes with a suitable organic solvent, such as acetonitrile or ethyl acetate. The volume will depend on the cartridge size and analyte properties.

  • Dry-down and Reconstitution: Proceed as described in the polymeric SPE protocol.

Conclusion and Recommendations

Based on the available literature for structurally similar compounds, polymeric reversed-phase SPE cartridges, such as the Waters Oasis HLB and Phenomenex Strata-X, offer significant advantages over traditional silica-based C18 cartridges for the analysis of this compound and other small, polar organophosphorus compounds. These benefits include higher and more consistent recoveries, greater robustness (e.g., stability to drying), and a wider pH stability range.

While C18 cartridges are a more economical option, they may require more stringent method optimization and control to prevent analyte loss and ensure reproducibility. For researchers prioritizing high data quality, method robustness, and ease of use, a polymeric SPE cartridge is the recommended choice for the analysis of this compound. For highly complex matrices where enhanced cleanup is necessary, mixed-mode ion-exchange cartridges should also be considered. Ultimately, the choice of SPE cartridge will depend on the specific application, matrix, required sensitivity, and available resources. Method validation is essential to ensure the selected cartridge meets the performance requirements for the intended analysis.

References

comparing the efficiency of different derivatization reagents for DMTP analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2,5-dimethoxyphenethylamine (DMTP) is a critical task. Direct analysis of DMTP by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be challenging due to its polarity and potential for poor chromatographic behavior. Chemical derivatization is a powerful technique to overcome these limitations by modifying the analyte to improve its volatility, thermal stability, chromatographic retention, and ionization efficiency.[1]

This guide provides a comparative overview of common derivatization reagents for the analysis of primary amines like DMTP, focusing on acylation and silylation for GC-MS and a common reagent for LC-MS. We present detailed experimental protocols for a proposed comparative study, define key performance indicators for objective evaluation, and provide the necessary tools to select the optimal reagent for your analytical needs.

Selecting the Right Tool: A Comparison of Derivatization Reagents

The choice of derivatization reagent is critical and depends on the analytical method and the specific requirements of the assay. For GC-MS analysis of amine-containing compounds, acylation and silylation are the most common approaches. Acylation reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), react with the primary amine of DMTP to form stable, volatile fluoroacyl amides. These derivatives are often highly responsive to electron capture detectors (ECD) and can produce characteristic mass spectra. Silylation reagents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.

For LC-MS analysis, where volatility is not a concern, derivatization aims to enhance ionization efficiency and improve chromatographic separation.[2][3] Dansyl chloride is a widely used reagent that reacts with primary amines to form highly fluorescent and readily ionizable derivatives.[4]

Below is a summary of the key characteristics of these selected reagents for a proposed comparative study on DMTP.

ReagentAbbreviationReaction TypeTarget Functional GroupKey Advantages for DMTP AnalysisPrimary Analytical Method
Trifluoroacetic anhydrideTFAAAcylationPrimary AmineForms stable, volatile derivatives; improves chromatographic resolution.[5]GC-MS
Pentafluoropropionic anhydridePFPAAcylationPrimary AmineSimilar to TFAA, forms stable derivatives with good chromatographic properties.GC-MS
Heptafluorobutyric anhydrideHFBAAcylationPrimary AmineProvides derivatives that are highly sensitive to ECD; often used for amphetamine analysis.[6]GC-MS
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFASilylationPrimary AmineEasy to use, forms volatile and thermally stable TMS derivatives.GC-MS
5-(Dimethylamino)naphthalene-1-sulfonyl chlorideDansyl ChlorideSulfonylationPrimary AmineCreates highly fluorescent and readily ionizable derivatives, significantly improving sensitivity.[4]LC-MS

Proposed Experimental Protocols for Comparative Analysis

To objectively compare the efficiency of these derivatization reagents for DMTP analysis, a standardized experimental approach is crucial. The following protocols are proposed as a starting point for such a study.

Protocol 1: Acylation of DMTP with TFAA, PFPA, or HFBA for GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of DMTP in a suitable solvent like methanol (B129727) or acetonitrile.

  • Derivatization Reaction:

    • Pipette 100 µL of the DMTP stock solution into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of ethyl acetate (B1210297) and 50 µL of the respective acylation reagent (TFAA, PFPA, or HFBA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Sample Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 2: Silylation of DMTP with BSTFA for GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of DMTP in pyridine (B92270) or another aprotic solvent.

  • Derivatization Reaction:

    • Pipette 100 µL of the DMTP stock solution into a reaction vial.

    • Add 100 µL of BSTFA (optionally with 1% TMCS as a catalyst).

    • Cap the vial tightly and heat at 60°C for 45 minutes.

  • Sample Work-up:

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for direct injection into the GC-MS.

Protocol 3: Derivatization of DMTP with Dansyl Chloride for LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of DMTP in acetonitrile.

  • Derivatization Reaction:

    • Pipette 50 µL of the DMTP stock solution into a reaction vial.

    • Add 50 µL of a 1 mg/mL solution of Dansyl Chloride in acetone.

    • Add 50 µL of a buffer solution (e.g., 100 mM sodium bicarbonate, pH 9.5).

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Sample Work-up:

    • After incubation, add 10 µL of a quenching reagent (e.g., 5% formic acid) to stop the reaction.

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Framework for Quantitative Comparison

A systematic evaluation of the derivatization reagents requires the measurement of key performance indicators. The following table outlines the metrics that should be assessed and provides a template for recording the experimental results.

Performance MetricTFAAPFPAHFBABSTFADansyl Chloride
Derivative Yield (%)
Derivative Stability (Peak Area % change over 24h)
Chromatographic Peak Asymmetry
Signal-to-Noise Ratio (at a defined concentration)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow for DMTP derivatization and the logical steps for comparing the different reagents.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Work-up cluster_analysis Analysis prep_start Start with DMTP Sample stock_sol Prepare Stock Solution prep_start->stock_sol aliquot Aliquot into Reaction Vial stock_sol->aliquot dry_down Evaporate to Dryness aliquot->dry_down add_reagent Add Derivatization Reagent and Solvent dry_down->add_reagent react Incubate (Heat) add_reagent->react cool Cool to Room Temperature react->cool evaporate_reagent Evaporate Excess Reagent cool->evaporate_reagent reconstitute Reconstitute in Solvent evaporate_reagent->reconstitute analyze GC-MS or LC-MS Analysis reconstitute->analyze

Caption: General experimental workflow for the derivatization of DMTP.

G cluster_selection Reagent Selection cluster_protocol Protocol Execution cluster_data Data Acquisition & Analysis cluster_comparison Comparison & Conclusion select_reagents Select Candidate Reagents (TFAA, PFPA, HFBA, BSTFA, Dansyl-Cl) run_protocols Perform Derivatization using Standardized Protocols select_reagents->run_protocols acquire_data Acquire GC-MS/LC-MS Data run_protocols->acquire_data calc_kpis Calculate Key Performance Indicators (Yield, Stability, S/N, LOD, etc.) acquire_data->calc_kpis compare_data Compare KPIs in a Structured Table calc_kpis->compare_data conclusion Select Optimal Reagent for DMTP Analysis compare_data->conclusion

References

A Comparative Guide to the Accuracy and Precision of Analytical Techniques for Dimethyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of dimethyl phosphorothioate (B77711) (DMPAT) is critical. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the performance of key analytical techniques for the analysis of dimethyl phosphorothioate and related organophosphorus compounds. The data presented is a synthesis of findings from multiple studies and should be considered as a general reference. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Analytical TechniqueAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD) / Limit of Quantification (LOQ)
Gas Chromatography - Flame Photometric Detector (GC-FPD) 93 - 1110.62 - 10.4LOD: 0.003 - 0.01 mg/kg
Gas Chromatography - Nitrogen-Phosphorus Detector (GC-NPD) ~90< 20ppb range
Gas Chromatography - Mass Spectrometry (GC-MS) 92 - 103< 20LOQ: 0.25 ng/mL
Liquid Chromatography - Mass Spectrometry (LC-MS/MS) >85 (Intra- and inter-day accuracies were always better than 10.2 % in one study)<15 (Intra- and inter-day precision was always better than 10.2 % in one study)LOD: 50 nM
Capillary Electrophoresis (CE) 80 - 120< 20LOD: 0.6 mg/L (plasma), 0.8 mg/L (urine)
Quantitative Nuclear Magnetic Resonance (qNMR) High accuracy (Purity determination)0.14 - 0.59 (for a related phosphorothioate)Relatively high (µg/mL to mg/mL range)

Experimental Protocols: Detailed Methodologies

Gas Chromatography (GC) Based Methods

Sample Preparation (Urine):

  • Extraction: Acidify the urine sample and perform a liquid-liquid extraction (LLE) with an organic solvent like diethyl ether or ethyl acetate (B1210297). For solid samples, a matrix-specific extraction technique such as Soxhlet or pressurized liquid extraction may be employed.

  • Derivatization: To improve volatility and chromatographic performance, DMPAT is often derivatized. A common method is methylation using diazomethane (B1218177) or trimethylanilinium hydroxide (B78521) (TMAH) for on-column methylation.[1]

  • Cleanup: The extract may require a cleanup step using solid-phase extraction (SPE) with cartridges like C18 or Florisil to remove interfering matrix components.[2]

Instrumental Analysis:

  • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5, HP-5MS) is used for separation.

  • Injection: A split/splitless injector is typically used.

  • Detectors:

    • Flame Photometric Detector (FPD): Highly selective for phosphorus and sulfur-containing compounds.

    • Nitrogen-Phosphorus Detector (NPD): Offers high selectivity for nitrogen and phosphorus-containing compounds.

    • Mass Spectrometry (MS): Provides high sensitivity and structural information for confirmation of the analyte's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation (Plasma/Serum):

  • Protein Precipitation: Precipitate proteins in the plasma or serum sample by adding a solvent like acetonitrile (B52724), followed by centrifugation.

  • Solid-Phase Extraction (SPE): The supernatant is then loaded onto an SPE cartridge (e.g., Oasis HLB) for cleanup and concentration of the analyte.

  • Elution and Reconstitution: The analyte is eluted from the SPE cartridge, and the eluent is evaporated and reconstituted in a mobile phase-compatible solvent.

Instrumental Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • MS System: A tandem mass spectrometer (MS/MS) is used for detection, providing high selectivity and sensitivity through selected reaction monitoring (SRM).

Capillary Electrophoresis (CE)

Sample Preparation:

  • Sample preparation for CE is often simpler than for chromatographic methods and may only involve filtration or dilution of the sample. For complex matrices, a cleanup step like SPE may be necessary.

Instrumental Analysis:

  • CE System: A capillary electrophoresis instrument with a fused-silica capillary.

  • Background Electrolyte (BGE): The choice of BGE is crucial for achieving good separation and can include buffers like phosphate (B84403) or borate.

  • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Detection: UV detection is common, but coupling to a mass spectrometer (CE-MS) can provide higher sensitivity and specificity.

Quantitative Nuclear Magnetic Resonance (qNMR)

Sample Preparation:

  • An accurately weighed amount of the DMPAT sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).

  • An internal standard of known purity and with a signal that does not overlap with the analyte signals is added in a precisely known amount.

Instrumental Analysis:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: ¹H or ³¹P NMR spectra are acquired under quantitative conditions, which includes ensuring a sufficient relaxation delay between scans.

  • Quantification: The concentration or purity of DMPAT is determined by comparing the integral of a specific DMPAT signal to the integral of the internal standard signal. qNMR is a primary ratio method and can provide highly accurate and precise results without the need for a specific DMPAT reference standard.

Mandatory Visualization

Experimental_Workflow_for_DMPAT_Analysis General Experimental Workflow for DMPAT Analysis Sample Sample Collection (Urine, Plasma, etc.) Preparation Sample Preparation Sample->Preparation LLE Liquid-Liquid Extraction Preparation->LLE e.g. SPE Solid-Phase Extraction Preparation->SPE e.g. Derivatization Derivatization (for GC) Preparation->Derivatization Analysis Instrumental Analysis LLE->Analysis SPE->Analysis GC Gas Chromatography (GC-FPD, GC-NPD, GC-MS) Derivatization->GC Analysis->GC LC Liquid Chromatography (LC-MS) Analysis->LC CE Capillary Electrophoresis Analysis->CE NMR Quantitative NMR Analysis->NMR Data Data Acquisition and Processing GC->Data LC->Data CE->Data NMR->Data Result Result Reporting Data->Result

General Experimental Workflow for DMPAT Analysis

Technique_Comparison Comparison of Analytical Techniques for DMPAT DMPAT DMPAT Analysis GC Gas Chromatography (GC) DMPAT->GC LC Liquid Chromatography (LC-MS) DMPAT->LC CE Capillary Electrophoresis DMPAT->CE NMR Quantitative NMR (qNMR) DMPAT->NMR High_Sensitivity High Sensitivity GC->High_Sensitivity High_Selectivity High Selectivity GC->High_Selectivity Derivatization_Needed Derivatization often needed GC->Derivatization_Needed LC->High_Sensitivity LC->High_Selectivity Structural_Info Structural Info LC->Structural_Info CE->High_Selectivity High_Precision High Precision NMR->High_Precision NMR->Structural_Info Direct_Quantification Direct Quantification NMR->Direct_Quantification

Comparison of Analytical Techniques for DMPAT

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。